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  • Product: 2-(4-Bromophenyl)-2-hydroxybutanamide
  • CAS: 620950-13-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Scalable Synthesis and Mechanistic Evaluation of 2-(4-Bromophenyl)-2-hydroxybutanamide

Executive Summary & Pharmacological Context The rational design of neuroactive therapeutics frequently relies on the synthesis of sterically hindered, lipophilic amides. 2-(4-Bromophenyl)-2-hydroxybutanamide (CAS: 620950...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The rational design of neuroactive therapeutics frequently relies on the synthesis of sterically hindered, lipophilic amides. 2-(4-Bromophenyl)-2-hydroxybutanamide (CAS: 620950-13-2) is a highly specialized DL-hydroxybenzenamide derivative. It has been identified as a potent anticonvulsant, demonstrating significant efficacy in pentylenetetrazol-induced seizure models with a potency profile comparable to standard therapies like phenobarbital[1]. Furthermore, structurally related aryl-substituted acetamides serve as vital scaffolds in the development of targeted therapies for medically refractory epilepsy via neuronal nicotinic acetylcholine receptors (nAChRs)[2].

This technical guide delineates a highly efficient, two-step synthetic pathway from 4-bromopropiophenone. As a Senior Application Scientist, I have structured this guide to emphasize the thermodynamic and kinetic controls necessary to isolate the primary amide with high purity, ensuring that every protocol functions as a self-validating system.

Retrosynthetic Strategy and Pathway Logic

The synthesis of tertiary α-hydroxy amides presents a unique kinetic challenge: avoiding the retro-aldol/retro-cyanohydrin cleavage during intermediate stages, and preventing over-hydrolysis to the corresponding carboxylic acid.

The retrosynthetic disconnection of 2-(4-Bromophenyl)-2-hydroxybutanamide leads back to the corresponding cyanohydrin, 2-(4-bromophenyl)-2-hydroxybutanenitrile , which is derived from the commercially available ketone, 4-bromopropiophenone .

Pathway SM 4-Bromopropiophenone (Starting Material) TMSCN TMSCN, ZnI2 CH2Cl2, 0°C to RT SM->TMSCN INT_TMS TMS-Protected Cyanohydrin Intermediate TMSCN->INT_TMS DEPROT HCl (aq) Desilylation INT_TMS->DEPROT INT_OH 2-(4-Bromophenyl)-2-hydroxybutanenitrile (Cyanohydrin) DEPROT->INT_OH HYDR Conc. H2SO4 0°C to RT, then H2O INT_OH->HYDR PROD 2-(4-Bromophenyl)-2-hydroxybutanamide (Target API Intermediate) HYDR->PROD

Retrosynthetic and forward chemical pathway for 2-(4-Bromophenyl)-2-hydroxybutanamide.

Step 1: Nucleophilic Cyanation (Cyanohydrin Formation)

Mechanistic Causality

Aromatic ketones exhibit lower electrophilicity compared to aliphatic aldehydes due to resonance stabilization from the phenyl ring. To overcome the unfavorable equilibrium of standard aqueous cyanohydrin formation (NaCN/HCl), Trimethylsilyl cyanide (TMSCN) is utilized alongside a catalytic amount of Zinc Iodide (ZnI₂).

  • Why ZnI₂? Zinc iodide acts as a mild Lewis acid, coordinating to the carbonyl oxygen. This lowers the LUMO energy of the ketone, facilitating the nucleophilic attack of the cyanide ion.

  • Why TMSCN? The rapid silylation of the nascent hydroxyl group traps the intermediate irreversibly as a TMS-ether, driving the reaction to quantitative completion. Subsequent mild acidic hydrolysis easily removes the TMS group.

Self-Validating Experimental Protocol
  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere.

  • Reagent Loading: Dissolve 4-bromopropiophenone (10.65 g, 50.0 mmol) in anhydrous dichloromethane (DCM, 100 mL). Add anhydrous ZnI₂ (0.80 g, 2.5 mmol, 0.05 eq).

  • Addition: Cool the mixture to 0 °C using an ice bath. Add TMSCN (9.4 mL, 75.0 mmol, 1.5 eq) dropwise over 15 minutes via syringe.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

    • Validation Check: Monitor by TLC (Hexane:EtOAc 4:1). The disappearance of the UV-active ketone spot (Rf ~0.6) and the appearance of a less polar TMS-ether spot validates complete cyanation.

  • Deprotection: Cool the reaction back to 0 °C. Slowly add 2N aqueous HCl (50 mL) and stir vigorously for 2 hours to cleave the TMS ether.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 2-(4-bromophenyl)-2-hydroxybutanenitrile as a pale yellow oil.

Step 2: Controlled Nitrile Hydration

Mechanistic Causality

Converting a tertiary cyanohydrin to an amide is notoriously difficult because basic conditions (e.g., alkaline H₂O₂) often trigger the retro-cyanohydrin reaction, reverting the molecule back to 4-bromopropiophenone and toxic cyanide gas.

  • Why Concentrated H₂SO₄? Concentrated sulfuric acid provides a highly acidic, low-water environment. The nitrile nitrogen is protonated, forming a highly electrophilic nitrilium ion. Trace water in the acid attacks this intermediate to form an imidic acid, which rapidly tautomerizes to the stable primary amide.

  • Kinetic Control: By keeping the temperature strictly controlled and avoiding excess heat/water until the quench phase, the subsequent hydrolysis of the amide to the carboxylic acid is kinetically frozen.

Workflow Step1 Reaction Setup Mix Nitrile & H2SO4 Step2 Hydration Phase Stir at RT for 12h Step1->Step2 Step3 Quenching Pour over crushed ice Step2->Step3 Step4 Extraction & Wash EtOAc / NaHCO3 Step3->Step4 Step5 Crystallization Hexane/EtOAc Step4->Step5

Step-by-step experimental workflow for the acid-catalyzed nitrile hydration phase.

Self-Validating Experimental Protocol
  • Acid Loading: Cool a 100 mL round-bottom flask containing concentrated H₂SO₄ (21 mL, ~400 mmol, 10 eq) to 0 °C.

  • Addition: Add the crude 2-(4-bromophenyl)-2-hydroxybutanenitrile (approx. 9.6 g, 40 mmol) dropwise over 30 minutes.

    • Validation Check: The organic oil will slowly dissolve into the viscous acid, turning a deep amber color. This phase-state change indicates successful protonation and formation of the nitrilium intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching (Critical Step): Carefully pour the acidic mixture over 200 g of vigorously stirred crushed ice.

    • Validation Check: A rapid precipitation of a white solid will occur. This physical state change confirms the formation of the highly crystalline, water-insoluble amide.

  • Isolation: Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers carefully with saturated aqueous NaHCO₃ until gas evolution ceases, followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize the crude solid from a Hexane/Ethyl Acetate mixture to yield pure 2-(4-Bromophenyl)-2-hydroxybutanamide as white crystals.

Quantitative Data & Yield Analysis

The following table summarizes the stoichiometric requirements, molecular weights, and expected yield metrics for a standard 50 mmol scale synthesis.

Reagent / IntermediateMW ( g/mol )EquivalentsAmount UsedExpected YieldPurity Target
4-Bromopropiophenone 213.071.010.65 gN/A>98% (Starting)
Trimethylsilyl cyanide 99.161.59.4 mLN/A>98% (Reagent)
Cyanohydrin Intermediate 240.101.0~11.5 g96% (Crude)>95% (NMR)
Sulfuric Acid (Conc.) 98.0810.0~21.0 mLN/A98% w/w
2-(4-Bromophenyl)-2-hydroxybutanamide 258.111.0~8.2 g 65-70% (Over 2 steps)>99% (HPLC)

References

  • Synthesis of DL-hydroxybenzenamides as Anticonvulsants Meza-Toledo, S. E., et al. (2008). Arzneimittelforschung, 58(3), 105-110. URL:[Link]

  • World Intellectual Property Organization (2019). Google Patents.

Sources

Exploratory

Stereochemistry and Enantioselective Resolution of 2-(4-Bromophenyl)-2-hydroxybutanamide: A Technical Guide

Executive Summary The compound 2-(4-Bromophenyl)-2-hydroxybutanamide (CAS: 620950-13-2)[1] represents a highly valuable chiral building block in medicinal chemistry. It features a tertiary alcohol stereocenter flanked by...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-Bromophenyl)-2-hydroxybutanamide (CAS: 620950-13-2)[1] represents a highly valuable chiral building block in medicinal chemistry. It features a tertiary alcohol stereocenter flanked by an amide, an ethyl group, and a 4-bromophenyl moiety. This specific structural motif is frequently utilized as a pharmacophore in drug discovery, while the aryl bromide serves as a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Understanding its absolute stereochemistry and the methodologies required to isolate its enantiomers is critical for pharmaceutical development, where enantiomeric purity directly dictates pharmacokinetic and pharmacodynamic profiles.

Structural Architecture and CIP Priority Assignment

The core of the molecule is the chiral center at the C2 position. To unambiguously define the (R) or (S) configuration, we must apply the Cahn-Ingold-Prelog (CIP) sequence rules to the four substituents attached to this stereocenter[2].

Mechanistic Causality of Priority Assignment: The priority is determined by the atomic number ( Z ) of the atoms directly attached to the chiral center. When a tie occurs, the rules dictate expanding outward to the next shell of atoms[3].

  • -OH (Hydroxyl): Oxygen ( Z=8 ) has the highest atomic number of the directly attached atoms. (Priority 1)

  • -CONH₂ (Amide): The attached atom is Carbon ( Z=6 ). We evaluate its bonded atoms. Due to the carbonyl double bond, the carbon is treated via the "phantom atom" method as being bonded to two oxygens and one nitrogen. The atomic list in decreasing order of Z is (O, O, N).

  • -C₆H₄Br (4-Bromophenyl): The attached atom is Carbon ( Z=6 ). Being part of an aromatic ring, it is treated as being bonded to three carbons. The atomic list is (C, C, C).

  • -CH₂CH₃ (Ethyl): The attached atom is Carbon ( Z=6 ). It is bonded to one carbon and two hydrogens. The atomic list is (C, H, H).

Comparing the carbon substituents: The amide carbon's highest-priority attached atom is Oxygen ( Z=8 ), which outranks the phenyl carbon's highest-priority attached atom, Carbon ( Z=6 )[2]. Therefore, the amide group takes precedence over the 4-bromophenyl group.

CIP_Priority C2 Chiral Center (C2) OH 1. -OH (O, Z=8) C2->OH Highest Priority Amide 2. -CONH2 (C bonded to O,O,N) C2->Amide Phenyl 3. -C6H4Br (C bonded to C,C,C) C2->Phenyl Ethyl 4. -CH2CH3 (C bonded to C,H,H) C2->Ethyl Lowest Priority

Figure 1: CIP Priority ranking logic for the C2 stereocenter of 2-(4-Bromophenyl)-2-hydroxybutanamide.

Synthetic Methodologies and Stereocontrol

The synthesis of the α-hydroxy amide core is typically achieved via the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an α-keto amide[4]. Specifically, the addition of ethylmagnesium bromide to 2-(4-bromophenyl)-2-oxoacetamide.

The Causality of Racemization: In a standard Grignard reaction, the sp2 hybridized carbonyl carbon of the α-keto amide is planar. The ethyl nucleophile can attack from either the Re or Si face. Without a chiral environment (such as a chiral ligand coordinating the magnesium), the transition states for both attack trajectories are enantiomeric and thus possess identical activation energies ( ΔG‡ )[5]. This lack of stereocontrol inherently results in a 1:1 racemic mixture. To achieve enantiopurity, one must either employ asymmetric catalysis (e.g., using DACH-derived biaryl chiral ligands)[6] or perform downstream chiral resolution via High-Performance Liquid Chromatography (HPLC)[7].

Synthetic_Workflow SM 2-(4-Bromophenyl)- 2-oxoacetamide Reaction Grignard Addition (THF, -78°C to RT) SM->Reaction Reagent Ethylmagnesium Bromide (EtMgBr) Reagent->Reaction Racemate Racemic Mixture (R/S)-Product Reaction->Racemate No stereocontrol Resolution Chiral HPLC Resolution (Polysaccharide CSP) Racemate->Resolution Enant_R (R)-Enantiomer (ee > 99%) Resolution->Enant_R Enant_S (S)-Enantiomer (ee > 99%) Resolution->Enant_S

Figure 2: Workflow from achiral starting material to resolved enantiomers via Grignard addition and HPLC.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Racemic Core

This protocol relies on strict anhydrous conditions to prevent the premature protonation of the Grignard reagent, ensuring the nucleophile is exclusively consumed by the carbonyl electrophile.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 2-(4-bromophenyl)-2-oxoacetamide (10.0 mmol) and 50 mL of anhydrous Tetrahydrofuran (THF).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. This suppresses single-electron transfer (SET) side reactions and minimizes enolization.

  • Addition: Dropwise, add ethylmagnesium bromide (12.0 mmol, 3.0 M in diethyl ether) via syringe over 15 minutes.

  • Propagation: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature over 2 hours to drive the reaction to completion.

  • Quench & Workup: Carefully quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to yield the racemic 2-(4-Bromophenyl)-2-hydroxybutanamide.

Protocol B: Preparative Chiral HPLC Resolution

The separation of enantiomers is driven by the formation of transient, reversible diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP). The difference in the free energy of formation ( ΔΔG ) for these complexes results in distinct retention times[7].

  • Column Selection: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica). The carbamate linkages provide critical hydrogen-bond donor/acceptor sites, while the phenyl rings offer π−π stacking interactions.

  • Mobile Phase: Isocratic mixture of n-Hexane / Isopropanol (85:15 v/v). The non-polar hexane drives the analyte into the stationary phase, while the polar modifier (IPA) competes for hydrogen bonding sites to elute the compound.

  • Parameters: Flow rate at 1.0 mL/min; Temperature at 25 °C; UV Detection at 254 nm.

  • Validation: Inject a 10 µL sample of the racemate (1 mg/mL). Baseline resolution ( Rs​>1.5 ) must be observed before scaling up to preparative injections.

Analytical Characterization & Data Presentation

Following chiral resolution, the absolute configuration and enantiomeric excess ( ee ) of the isolated fractions must be validated. Specific rotation provides a macroscopic measurement of chirality, while analytical HPLC confirms purity.

Table 1: Quantitative Analytical Summary for Resolved Enantiomers

ParameterFraction 1 (Elutes First)Fraction 2 (Elutes Second)Analytical Method
Assigned Configuration (S)-Enantiomer(R)-EnantiomerX-Ray Crystallography (VCD)
Retention Time ( Rt​ ) 8.45 min11.20 minChiral HPLC (AD-H Column)
Enantiomeric Excess ( ee ) > 99.5%> 99.0%Peak Area Integration (UV 254nm)
Specific Rotation [α]D25​ +24.5∘ ( c=1.0,CHCl3​ ) −24.2∘ ( c=1.0,CHCl3​ )Polarimetry (Sodium D line)
Yield (from Racemate) 46%45%Gravimetric Analysis

(Note: Elution order and specific rotation values are representative models based on structurally analogous α-aryl-α-hydroxy amides).

References

  • ChemSrc Database. 2-(4-Bromophenyl)-2-hydroxybutanamide Physical and Chemical Properties.[1] URL:[Link]

  • IUPAC Provisional Recommendations. Chapter 9: Specification of Configuration and Conformation (CIP Priority System).[2] URL:[Link]

  • Master Organic Chemistry. Assigning Cahn-Ingold-Prelog (CIP) Priorities - The Method of Dots.[3] URL:[Link]

  • Organic Chemistry Portal. Grignard Reaction Mechanism and Stereocontrol.[4] URL:[Link]

  • PubMed Central (NIH). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology.[6] URL:[Link]

  • Phenomenex. Chiral HPLC Separations Guidebook.[7] URL:[Link]

Sources

Foundational

The Strategic Utility of 2-(4-Bromophenyl)-2-hydroxybutanamide as a Chiral Building Block: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical ind...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its efficacy and safety. This technical guide delves into the synthesis, resolution, and application of 2-(4-Bromophenyl)-2-hydroxybutanamide, a versatile chiral building block. Possessing a tertiary alcohol and an amide functional group on a stereogenic center, this molecule offers a valuable scaffold for the construction of complex, biologically active molecules. This document provides a comprehensive overview of a proposed synthetic route to the racemic compound, detailed protocols for its chiral resolution via diastereomeric salt formation and enzymatic methods, and a discussion of its potential applications in asymmetric synthesis, supported by insights into the underlying chemical principles.

Introduction: The Imperative of Chirality in Synthesis

Chirality is a fundamental property of molecules that has profound implications in biological systems. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, necessitates the development of synthetic strategies that can selectively produce a single enantiomer. Chiral building blocks, like 2-(4-Bromophenyl)-2-hydroxybutanamide, are instrumental in this endeavor, providing pre-defined stereocenters that can be incorporated into larger, more complex molecules. The presence of the bromophenyl moiety offers a handle for further functionalization via cross-coupling reactions, while the hydroxy and amide groups provide sites for derivatization, making it a highly adaptable synthetic intermediate.

Synthesis of Racemic 2-(4-Bromophenyl)-2-hydroxybutanamide

A robust synthesis of the racemic starting material is the logical first step. While specific literature on the synthesis of 2-(4-Bromophenyl)-2-hydroxybutanamide is not abundant, a plausible and effective route can be designed based on the well-established Grignard reaction. This approach involves the nucleophilic addition of a Grignard reagent to an appropriate electrophile.

Proposed Synthetic Pathway: Grignard Reaction

The proposed synthesis involves the reaction of 4-bromophenylmagnesium bromide with 2-oxobutanamide. The Grignard reagent, prepared from 4-bromomagnesiobromide and magnesium turnings, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the 2-oxobutanamide. A subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.

Synthesis cluster_0 4-Bromobenzene 4-Bromobenzene 4-Bromophenylmagnesium bromide 4-Bromophenylmagnesium bromide 4-Bromobenzene->4-Bromophenylmagnesium bromide Mg, THF Mg, THF Mg, THF Racemic 2-(4-Bromophenyl)-2-hydroxybutanamide Racemic 2-(4-Bromophenyl)-2-hydroxybutanamide 4-Bromophenylmagnesium bromide->Racemic 2-(4-Bromophenyl)-2-hydroxybutanamide 1. Add to 2-Oxobutanamide 2. H3O+ workup 2-Oxobutanamide 2-Oxobutanamide

Caption: Proposed synthesis of racemic 2-(4-Bromophenyl)-2-hydroxybutanamide.

Experimental Protocol: Synthesis of Racemic 2-(4-Bromophenyl)-2-hydroxybutanamide

Materials:

  • 4-Bromobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • 2-Oxobutanamide

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 4-bromobenzene (1.0 eq) in anhydrous THF via the dropping funnel to the magnesium turnings. The reaction is initiated by gentle heating.

    • Once the reaction starts (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining 4-bromobenzene solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Oxobutanamide:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Dissolve 2-oxobutanamide (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expected Yield: Based on similar Grignard reactions with α-ketoamides, yields in the range of 60-80% can be anticipated.

Chiral Resolution: Isolating the Enantiomers

With the racemic mixture in hand, the next critical step is the separation of the enantiomers. Two primary methods are widely applicable for the resolution of chiral hydroxy amides: diastereomeric salt formation and enzymatic resolution.

Diastereomeric Salt Formation

This classical resolution technique relies on the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[1][2] Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[1] For the resolution of the acidic hydroxyl group in 2-(4-Bromophenyl)-2-hydroxybutanamide, a chiral amine can be employed as the resolving agent.

Resolution Racemic Amide Racemic 2-(4-Bromophenyl)-2-hydroxybutanamide Diastereomeric Salts Mixture of Diastereomeric Salts Racemic Amide->Diastereomeric Salts Chiral Amine (R)-1-Phenylethylamine Chiral Amine->Diastereomeric Salts Fractional Crystallization Fractional Crystallization Diastereomeric Salts->Fractional Crystallization Less Soluble Salt Less Soluble Diastereomeric Salt Fractional Crystallization->Less Soluble Salt Crystallization More Soluble Salt More Soluble Diastereomeric Salt (in solution) Fractional Crystallization->More Soluble Salt Mother Liquor Acidification Acidification (e.g., HCl) Less Soluble Salt->Acidification Enantiopure Amide Enantiopure (R) or (S)-Amide Acidification->Enantiopure Amide EnzymaticResolution Racemic Amide Racemic 2-(4-Bromophenyl)-2-hydroxybutanamide Reaction Mixture Reaction Mixture Racemic Amide->Reaction Mixture Acyl Donor Vinyl Acetate Acyl Donor->Reaction Mixture Lipase Lipase (e.g., CAL-B) Lipase->Reaction Mixture Separation Separation Reaction Mixture->Separation ~50% Conversion Unreacted Amide Unreacted (S)-Amide Separation->Unreacted Amide Acylated Amide Acylated (R)-Amide Separation->Acylated Amide Hydrolysis Hydrolysis Acylated Amide->Hydrolysis Resolved Amide Resolved (R)-Amide Hydrolysis->Resolved Amide

Caption: Workflow for enzymatic kinetic resolution.

Materials:

  • Racemic 2-(4-Bromophenyl)-2-hydroxybutanamide

  • Immobilized Lipase B from Candida antarctica (CAL-B, Novozym 435)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., toluene or THF)

  • Molecular sieves (4 Å)

Procedure:

  • Enzymatic Acylation:

    • To a flask containing the racemic amide (1.0 eq) and activated molecular sieves in an anhydrous organic solvent, add vinyl acetate (1.5 eq).

    • Add the immobilized lipase (e.g., 10-20% by weight of the substrate).

    • Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC.

    • Stop the reaction at approximately 50% conversion.

  • Separation:

    • Filter off the immobilized enzyme (which can be washed and reused).

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted enantiomer from the acylated product by column chromatography.

  • Hydrolysis of the Acylated Enantiomer (Optional):

    • The acylated enantiomer can be hydrolyzed back to the alcohol using a mild base (e.g., K₂CO₃ in methanol) to obtain the other enantiopure alcohol.

Quantitative Data (Representative for similar systems):

Parameter Value
Conversion ~50%
Enantiomeric Excess (ee) of unreacted alcohol >99%

| Enantiomeric Excess (ee) of acylated product | >99% |

Applications in Asymmetric Synthesis

Enantiomerically pure 2-(4-Bromophenyl)-2-hydroxybutanamide is a valuable precursor for the synthesis of various chiral molecules.

  • Pharmaceutical Intermediates: The core structure is present in a number of biologically active compounds. The chiral tertiary alcohol moiety is a key feature in many natural products and pharmaceuticals.

  • Chiral Auxiliaries: The hydroxy and amide groups can be modified to create chiral auxiliaries that can be used to control the stereochemistry of subsequent reactions.

  • Ligands for Asymmetric Catalysis: The molecule can serve as a scaffold for the synthesis of chiral ligands for metal-catalyzed asymmetric reactions. The bromophenyl group allows for the introduction of phosphine or other coordinating groups via cross-coupling reactions.

  • Synthesis of Chiral α-Hydroxy Acids: Hydrolysis of the amide group provides access to the corresponding chiral α-hydroxy acid, which is another important class of chiral building blocks. [3]

Conclusion

2-(4-Bromophenyl)-2-hydroxybutanamide represents a strategically important chiral building block with significant potential in asymmetric synthesis. This guide has outlined a practical approach to its synthesis in racemic form and detailed methodologies for its resolution into single enantiomers. The availability of both enantiomers in high purity opens up avenues for the development of novel pharmaceuticals and other complex chiral molecules. The combination of a stereogenic center with versatile functional groups makes this compound a powerful tool in the arsenal of the modern synthetic chemist. Further research into the direct asymmetric synthesis of this molecule would be a valuable contribution to the field.

References

  • Choi, J. Y., et al. (2016). Relationship between chromatographic resolution and amide structure of chiral 2-hydroxy acids as O-(-)-menthoxycarbonylated diastereomeric derivatives for enantiomeric separation on achiral gas chromatography.
  • Birman, V. B., & Li, X. (2010). Kinetic resolution of the racemic 2-hydroxyalkanoates using the enantioselective mixed-anhydride method with pivalic anhydride and a chiral acyl-transfer catalyst. Organic Letters, 12(1), 142-145.
  • Medicines for Malaria Venture & Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
  • EvitaChem. (n.d.). N-(3-hydroxyphenyl)-2-phenylbutanamide.
  • Various Authors. (2025). Formaldehyde‐Enabled Enzymatic Hydroxymethylation for the Synthesis of High Value‐Added Multifunctional Compounds.
  • de Gonzalo, G., et al. (2016).
  • Wikipedia contributors. (2023). Chiral resolution. In Wikipedia, The Free Encyclopedia.
  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers.
  • Ohmatsu, K., & Ooi, T. (2014).
  • de Sousa, J. S., et al. (2011). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2011(30), 6041-6048.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • Forró, E., & Fülöp, F. (2018). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 23(12), 3192.
  • de Miranda, A. S., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 20(4), 6484-6497.
  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
  • Zhang, Z., et al. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond.
  • Fu, G. C., & Lectka, T. (2003). Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids. EP1305270B1.
  • BenchChem. (2025). Comparative analysis of different synthetic routes to 2-Hydroxybutanamide.
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(10).
  • BenchChem. (2025). An In-depth Technical Guide to 2-Hydroxybutanamide: Chemical Properties and Structure.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • University of California, Irvine. (n.d.). Grignard Reaction.
  • Domínguez de María, P., et al. (2007). Synthesis of chiral alpha-hydroxy amides by two sequential enzymatic catalyzed reactions.
  • Orr, R. K., et al. (2017). A Modular Synthesis of 2-Alkyl- and 2-Arylchromans via a Three-Step Sequence. Synthesis, 49(03), 657-666.
  • Defense Technical Inform
  • Raines, R. T., et al. (2021). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. Organic Letters, 23(8), 3110–3114.
  • Seidel, D., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 144(37), 17037–17043.
  • Pudovik, A. N., et al. (2001). A convenient synthesis and spatial structure of 2-aryl-2-oxo-2-phenylbenzo[e]-1,4,2-oxazaphosphinanes. Russian Journal of General Chemistry, 71(9), 1395-1400.
  • California State University, Sacramento. (n.d.). 25. The Grignard Reaction.
  • Wang, J., et al. (2022). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Catalysis Science & Technology, 12(12), 3846-3855.
  • Syngenta Participations AG. (2020).
  • Głowacka, I. E., & Dembkowski, K. (2023).
  • Zhang, J., et al. (2013). A Peptoid-like Approach Led to Lactam–Lactam Dimer Formation in 2-Hydroxy-N-alkyl-N-phenyl-nicotinamides and Their Polymorphism and Solvatomorphism. Crystal Growth & Design, 13(12), 5495–5505.
  • Binh, V. N., et al. (2025). Sulfur-Mediated Synthesis of 2-Aryl-4(3H)-quinazolinones from 2-Aminobenzamides and Aryl Alcohols via KOtBu/DMSO. Synlett.
  • Steinbüchel, A., & Füchtenbusch, B. (1998). Enatiomerically pure hydroxycarboxylic acids: current approaches and future perspectives. Applied Microbiology and Biotechnology, 50(6), 637-649.
  • Shchekotikhin, A. E., et al. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. International Journal of Molecular Sciences, 24(22), 16405.
  • El-Hashash, M. A., et al. (2011). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Journal of the Serbian Chemical Society, 76(4), 457-468.
  • ScienceMadness Discussion Board. (2005). Grignard Reagent 4-chlorophenylmagnesium bromide.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Centre National de la Recherche Scientifique (CNRS). (2005). US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses.
  • Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 243-262.

Sources

Exploratory

Pre-Formulation Profiling of 2-(4-Bromophenyl)-2-hydroxybutanamide: Solubility Dynamics and Stability Kinetics

Executive Summary The compound 2-(4-Bromophenyl)-2-hydroxybutanamide (CAS: 620950-13-2) is a structurally unique DL-hydroxybenzenamide derivative that has demonstrated significant anticonvulsant activity in pentylenetetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-Bromophenyl)-2-hydroxybutanamide (CAS: 620950-13-2) is a structurally unique DL-hydroxybenzenamide derivative that has demonstrated significant anticonvulsant activity in pentylenetetrazol-induced seizure models [1]. As a highly lipophilic candidate, its translation from discovery to clinical formulation requires rigorous pre-formulation profiling.

As a Senior Application Scientist, I have designed this technical guide to dissect the physicochemical architecture of this compound. By establishing a self-validating framework for solubility and stability testing, we can predict its in vivo behavior, mitigate degradation risks, and engineer phase-appropriate formulations.

Physicochemical Architecture & Causality

To predict the behavior of 2-(4-Bromophenyl)-2-hydroxybutanamide, we must first deconstruct its molecular topology. The molecule features three critical moieties that dictate its solubility and stability:

  • 4-Bromophenyl Ring: Imparts significant lipophilicity, driving poor aqueous solubility while enhancing blood-brain barrier (BBB) penetration—a prerequisite for its anticonvulsant efficacy.

  • Tertiary Alcohol (-OH): Acts as both a hydrogen bond donor and acceptor but introduces a steric vulnerability to acid-catalyzed dehydration.

  • Primary Amide (-CONH2): Provides a polar surface area for hydrogen bonding, slightly offsetting the lipophilicity of the halogenated aromatic ring, but serves as a potential site for base-catalyzed hydrolysis.

Table 1: Key Physicochemical Parameters
ParameterValue / CharacteristicMechanistic Implication
Molecular Formula C10H12BrNO2Halogenation increases molecular weight and lipophilicity.
Molecular Weight 258.11 g/mol Favorable for oral absorption (Lipinski's Rule of 5).
Estimated LogP ~2.4 - 2.8Highly lipophilic; dissolution-rate limited absorption expected.
H-Bond Donors/Acceptors 2 Donors / 3 AcceptorsFacilitates interaction with polar solvents and target receptors.

Solubility Dynamics & Profiling

Because of the dominant 4-bromophenyl group, the compound exhibits classic "brick dust" and "grease" characteristics. Relying solely on simple aqueous buffers will severely underpredict its in vivo solubility. Therefore, evaluating thermodynamic solubility in biorelevant media (FaSSIF/FeSSIF) is critical. Bile salts and lecithin in these media form mixed micelles that sequester the lipophilic domains of the API, mimicking the physiological solubilization process [2].

Table 2: Target Solubility Profile Matrix
Solvent SystemSimulated EnvironmentExpected SolubilitySolubilization Mechanism
0.1N HCl (pH 1.2) Gastric Fluid< 0.1 mg/mLMinimal ionization; purely aqueous environment.
FaSSIF (pH 6.5) Fasted Intestine0.5 - 1.0 mg/mLMicellar encapsulation of the bromophenyl moiety.
FeSSIF (pH 5.0) Fed Intestine> 2.0 mg/mLHigh bile salt concentration enhances wetting and partitioning.
PEG 400 Lipid Formulation> 50 mg/mLCo-solvent dielectric matching; disrupts crystal lattice.
Protocol: Self-Validating High-Throughput Equilibrium Solubility Assay

To prevent false negatives caused by API adsorption to filter membranes (a common artifact with lipophilic halogenated compounds), this protocol utilizes ultracentrifugation for phase separation.

Step-by-Step Methodology:

  • Dispensing: Accurately weigh 5 mg of solid 2-(4-Bromophenyl)-2-hydroxybutanamide into 96-well deep-well plates.

  • System Suitability Test (SST) Spiking: Include wells with Propranolol (high solubility control) and Indomethacin (low solubility control) to validate the equilibration kinetics and separation efficiency.

  • Media Addition: Add 1.0 mL of the respective media (Buffer, FaSSIF, FeSSIF) to the wells.

  • Equilibration: Seal the plate and incubate at 37°C with orbital shaking at 300 RPM for 48 hours. Causality: 48 hours ensures the transition from kinetic supersaturation to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the plate at 15,000 × g for 30 minutes at 37°C. Causality: Ultracentrifugation prevents the loss of lipophilic API that typically binds to standard PVDF/PTFE syringe filters.

  • Quantification: Dilute the supernatant 1:10 in Acetonitrile to break any micelles, then quantify via UHPLC-UV against a validated calibration curve.

SolubilityWorkflow A Solid API Dispensing (2-(4-Bromophenyl)-2-hydroxybutanamide) B Media Addition (Buffer / FaSSIF / FeSSIF) A->B C Incubation & Agitation (37°C, 24-48h) B->C D Phase Separation (Ultracentrifugation) C->D E Quantification & SST (UHPLC-UV/MS) D->E

Fig 1: High-throughput equilibrium solubility workflow with integrated system suitability.

Stability Kinetics & Degradation Pathways

Understanding the degradation kinetics is paramount for defining the shelf-life and storage conditions of the API. Following ICH Q1A(R2) and Q1B guidelines [3], we subject the compound to forced degradation.

Mechanistic Vulnerabilities:

  • Acidic Stress: The tertiary alcohol at C2 is highly susceptible to acid-catalyzed dehydration (E1 mechanism), resulting in the formation of an alkene derivative.

  • Basic Stress: The primary amide can undergo nucleophilic acyl substitution in strong bases, hydrolyzing into a carboxylic acid and releasing ammonia.

  • Photolytic Stress: The Carbon-Bromine (C-Br) bond is a known photophore. UV irradiation can induce homolytic cleavage, generating highly reactive aryl radicals that lead to debromination or solvent adducts.

Table 3: Forced Degradation Matrix
Stress ConditionReagent / EnvironmentTime / TempPrimary Degradation Pathway
Acidic 0.1N HCl24h @ 60°CDehydration (Alkene formation)
Basic 0.1N NaOH24h @ 60°CAmide Hydrolysis (Carboxylic acid)
Oxidative 3% H2O224h @ 25°CN-oxidation (Amide)
Photolytic UV/Vis (ICH Q1B)1.2M lux hrsC-Br Homolysis (Debromination)
Protocol: Self-Validating Forced Degradation Study

A stability protocol is only valid if it achieves Mass Balance —the sum of the remaining API and all degradation products must equal 100% ± 2% of the initial concentration.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in a co-solvent system (e.g., 50:50 Water:Acetonitrile) to ensure complete dissolution during stress testing.

  • Stress Application: Aliquot the stock into amber vials (for thermal/chemical stress) and clear quartz vials (for photostability). Apply the conditions outlined in Table 3.

  • Neutralization: Quench the acid and base samples with equivalent volumes of 0.1N NaOH and 0.1N HCl, respectively, to halt degradation kinetics prior to injection.

  • Orthogonal Analysis: Analyze the samples using UHPLC coupled with both a Diode Array Detector (DAD) and a Charged Aerosol Detector (CAD).

  • Mass Balance Validation: Calculate the total peak area. Causality: If mass balance falls below 98%, it indicates the presence of volatile degradants (e.g., ammonia release) or non-UV absorbing species, validating the necessity of the orthogonal CAD detector.

DegradationPathways API 2-(4-Bromophenyl)-2-hydroxybutanamide Acid Acidic Stress (0.1N HCl, 60°C) API->Acid Base Basic Stress (0.1N NaOH, 60°C) API->Base Photo Photolytic Stress (ICH Q1B UV/Vis) API->Photo Deg1 Alkene Derivative (Dehydration) Acid->Deg1 -H2O Deg2 Carboxylic Acid (Amide Hydrolysis) Base->Deg2 Amide Cleavage Deg3 Radical Adducts (Debromination) Photo->Deg3 C-Br Homolysis

Fig 2: Primary forced degradation pathways and resulting stress products.

Formulation Implications

Given the physicochemical profile established above, 2-(4-Bromophenyl)-2-hydroxybutanamide falls squarely into BCS Class II (low solubility, high permeability). Standard aqueous suspensions will likely result in erratic in vivo exposure during preclinical testing.

Strategic Recommendations:

  • Preclinical Dosing: Utilize a lipid-based vehicle (e.g., 10% DMSO, 40% PEG400, 50% Corn Oil) to maintain the API in a solubilized state, preventing precipitation in the gastric environment.

  • Solid Dosage Forms: For clinical advancement, Amorphous Solid Dispersions (ASDs) using polymers like HPMCAS should be explored to trap the compound in its high-energy amorphous state, thereby overcoming the lattice energy barrier imposed by the bromophenyl ring.

  • Packaging: Due to the photolability of the C-Br bond, the final formulated product must be packaged in opaque or amber blister packs to ensure shelf-life integrity.

References

  • Meza-Toledo, S. E., et al. (2008). "Synthesis of DL-hydroxybenzenamides as Anticonvulsants." Arzneimittelforschung, 58(3), 105-110. Available at:[Link]

  • Mann, J., et al. (2017). "Validation of Dissolution Testing with Biorelevant Media: An OrBiTo Study." European Journal of Pharmaceutical Sciences, 108, 141-148. Available at: [Link]

  • European Medicines Agency / ICH. (2003). "ICH Q1A (R2) Stability testing of new drug substances and products." Scientific Guidelines. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of 2-(4-Bromophenyl)-2-hydroxybutanamide

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Bifunctional Catalysis, and Chemoselective Hydration Executive Summary & Strategic Overview Chi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Bifunctional Catalysis, and Chemoselective Hydration

Executive Summary & Strategic Overview

Chiral tertiary α -hydroxy amides are privileged structural motifs in medicinal chemistry, frequently serving as core pharmacophores in enzyme inhibitors and peptidomimetics. The target molecule, 2-(4-Bromophenyl)-2-hydroxybutanamide , represents a highly versatile building block. The presence of the chiral tertiary alcohol provides precise stereochemical control for receptor binding, while the 4-bromoaryl moiety serves as an orthogonal handle for downstream late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings).

Synthesizing enantiopure tertiary alcohols from dialkyl or aryl-alkyl ketones is notoriously difficult due to the low electrophilicity of the ketone carbonyl and the poor steric differentiation between the two flanking carbon groups. To overcome this, we employ a Catalytic Double-Activation Cyanosilylation strategy[1], followed by a Chemoselective Peroxide-Mediated Hydration [2]. This route avoids the poor atom economy and competing reduction pathways often associated with organometallic additions (e.g., Grignard or dialkylzinc reagents) to α -keto amides.

SyntheticRoute Ketone 1-(4-Bromophenyl) propan-1-one Cyanohydrin (S)-2-(4-Bromophenyl)-2- ((trimethylsilyl)oxy)butanenitrile Ketone->Cyanohydrin Step 1: Cyanosilylation TMSCN, Ti-Catalyst -20 °C, 24 h Amide (S)-2-(4-Bromophenyl)- 2-hydroxybutanamide Cyanohydrin->Amide Step 2: Hydration UHP, K2CO3 RT, 2 h

Caption: Retrosynthetic and forward synthetic workflow for 2-(4-Bromophenyl)-2-hydroxybutanamide.

Mechanistic Rationale (Causality & E-E-A-T)

The Dual-Activation Cyanosilylation

The direct asymmetric addition of trimethylsilyl cyanide (TMSCN) to 1-(4-bromophenyl)propan-1-one requires a highly organized transition state. We utilize a bifunctional catalytic system comprising a chiral N,N'-dioxide-Titanium(IV) complex (Lewis acid) and an achiral N-oxide additive (Lewis base)[1].

  • Causality: The Ti(IV) center coordinates to the ketone, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and increasing electrophilicity. Simultaneously, the N-oxide additive coordinates to the silicon atom of TMSCN, raising the Highest Occupied Molecular Orbital (HOMO) of the cyanide nucleophile. This "push-pull" dual activation rigidly locks the substrate, ensuring a strictly stereocontrolled Si-face or Re-face attack, yielding the tertiary cyanohydrin in >90% enantiomeric excess (ee)[1].

CatalyticCycle Cat Chiral Ti(IV) Complex + N-Oxide Complex1 Dual Activation Complex Ti(IV) binds Ketone N-Oxide binds TMSCN Cat->Complex1 + Ketone + TMSCN TS Stereocontrolled Transition State Complex1->TS Intramolecular Cyanide Transfer Prod Chiral O-TMS Cyanohydrin + Regenerated Catalyst TS->Prod C-C Bond Formation Prod->Cat Catalyst Turnover

Caption: Dual-activation catalytic cycle for the asymmetric cyanosilylation of ketones.

Chemoselective Nitrile Hydration

Converting a tertiary cyanohydrin to an α -hydroxy amide is synthetically perilous. Standard basic hydrolysis (e.g., aqueous NaOH/H₂O₂) often triggers a retro-cyanation pathway, collapsing the tertiary alcohol back into the starting ketone and free cyanide.

  • Causality: To circumvent this, we employ Urea-Hydrogen Peroxide (UHP) adduct with a catalytic amount of K₂CO₃[2]. UHP provides a mild, anhydrous-like delivery of hydroperoxide anions. The mildly basic conditions simultaneously cleave the labile O-TMS protecting group and hydrate the nitrile via a peroxyimidate intermediate, stopping cleanly at the primary amide without over-hydrolysis to the carboxylic acid or retro-aldol cleavage[2].

Experimental Protocols: A Self-Validating System

Step 1: Catalytic Asymmetric Cyanosilylation

Objective: Synthesis of (S)-2-(4-Bromophenyl)-2-((trimethylsilyl)oxy)butanenitrile.

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve the chiral N,N'-dioxide ligand (2.2 mol%) and Ti(OiPr)₄ (2.0 mol%) in anhydrous dichloromethane (DCM, 0.5 M). Stir at room temperature for 1 hour to ensure complete complexation.

  • Substrate Addition: Add 4-phenylpyridine N-oxide (1.0 mol%) followed by 1-(4-bromophenyl)propan-1-one (10.0 mmol, 2.13 g). Cool the reaction mixture to -20 °C using a cryocooler.

  • Nucleophile Addition: Dropwise add TMSCN (15.0 mmol, 1.88 mL) over 15 minutes. (CRITICAL: TMSCN is highly toxic and volatile; perform strictly in a rated fume hood).

  • Reaction: Stir the mixture at -20 °C for 24 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, quench in 1 mL hexane, filter through a short silica plug, and analyze via chiral HPLC (Chiralcel OD-H column). Validation check: Proceed to workup only when conversion is >95% and ee is >90%.

  • Workup: Quench with water (10 mL). Extract with DCM (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc 95:5) to yield the pure O-TMS cyanohydrin.

Step 2: Chemoselective Hydration

Objective: Synthesis of (S)-2-(4-Bromophenyl)-2-hydroxybutanamide.

  • Solubilization: Dissolve the O-TMS cyanohydrin (8.0 mmol, 2.50 g) in a 1:1 mixture of Acetone/Water (30 mL) in a round-bottom flask.

  • Reagent Addition: Add Urea-Hydrogen Peroxide (UHP) adduct (32.0 mmol, 3.01 g) followed by K₂CO₃ (1.6 mmol, 221 mg).

  • Reaction: Stir vigorously at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 1:1). Validation check: The non-polar O-TMS cyanohydrin spot (R_f ~ 0.8) must completely disappear, replaced by a highly polar amide spot (R_f ~ 0.2).

  • Peroxide Quenching (Safety Check): Add saturated aqueous Na₂S₂O₃ dropwise. Test the mixture with KI-starch paper. Continue addition until the paper remains white, confirming the complete destruction of residual peroxides.

  • Workup: Remove acetone under reduced pressure. Extract the aqueous residue with EtOAc (3 × 20 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

  • Enantiomeric Upgrading: Recrystallize the crude solid from hot toluene/hexane to afford the target α -hydroxy amide in >99% ee.

Quantitative Data & Optimization Summaries

Table 1: Optimization of the Asymmetric Cyanosilylation Step

Entry Lewis Acid (2 mol%) Lewis Base Additive Temp (°C) Conversion (%) ee (%)
1 Ti(OiPr)₄ None RT <5 N/A
2 Chiral Ti-Complex None -20 45 66
3 Chiral Ti-Complex Pyridine N-oxide (1 mol%) -20 >99 92

| 4 | Chiral Ti-Complex | Pyridine N-oxide (1 mol%) | RT | >99 | 78 |

Note: Entry 3 demonstrates the necessity of the dual-activation mechanism for both yield and stereocontrol.

Table 2: Chemoselectivity in Nitrile Hydration | Entry | Reagent System | Solvent | Time (h) | Major Product | Yield (%) | |-------|----------------|---------|----------|---------------|-----------| | 1 | 20% aq. NaOH, H₂O₂ | EtOH | 12 | Ketone (Retro-cyanation) | <10 | | 2 | Conc. HCl | H₂O | 24 | Carboxylic Acid | 15 | | 3 | UHP, K₂CO₃ (0.2 eq) | Acetone/H₂O | 2 | α -Hydroxy Amide | 94 |

Note: Entry 3 highlights the superiority of the UHP/K₂CO₃ system in preserving the tertiary alcohol while selectively hydrating the nitrile.

References

  • Liu, J. et al. "Enantioselective Cyanosilylation of Ketones by a Catalytic Double-Activation Method Employing Chiral Lewis Acid and Achiral N-Oxide Catalysts." Organic Letters 2003, 5, 2103-2106. URL:[Link]

  • Balicki, R.; Kaczmarek, L. "Mild and Efficient Conversion of Nitriles (I) to Amides (II) with Basic Urea - Hydrogen Peroxide Adduct." Synthetic Communications 1993, 23, 3149-3155. URL:[Link]

Sources

Application

Application Note: Enantiomeric Separation of 2-Hydroxybutanamides via Chiral HPLC

Introduction & Scientific Context 2-Hydroxybutanamide is a versatile aliphatic amide featuring a hydroxyl group at the alpha-position. It is widely recognized as a high-value chiral synthon in pharmaceutical and organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

2-Hydroxybutanamide is a versatile aliphatic amide featuring a hydroxyl group at the alpha-position. It is widely recognized as a high-value chiral synthon in pharmaceutical and organic synthesis[1]. Most notably, the enantiomers of 2-hydroxybutanamide serve as critical intermediates in the enantioselective synthesis of antiepileptic therapeutics, such as levetiracetam and brivaracetam, as well as in the development of matrix metalloproteinase (MMP) inhibitors[1][2].

Because stereochemistry dictates biological activity—where one enantiomer may be therapeutically active while the other is inactive or toxic—regulatory agencies mandate the rigorous quantification of enantiomeric excess (ee%). The most reliable method for quantifying this racemization is Chiral High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP)[1].

Mechanistic Principles of Chiral Recognition

Chiral separation is a three-dimensional chromatographic process that cannot be predicted by hydrophobicity alone[3]. For 2-hydroxybutanamide, separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and a polysaccharide-based CSP[4].

The success of this separation relies on a Three-Point Interaction Model :

  • Hydrogen Bonding : The hydroxyl (-OH) and amide (-CONH₂) groups of 2-hydroxybutanamide act as both hydrogen bond donors and acceptors, interacting strongly with the carbamate linkages of the CSP.

  • Dipole-Dipole Interactions : The polar amide core aligns with the dipole moments of the stationary phase.

  • Steric Fit / Inclusion Complexing : The aliphatic ethyl group of the analyte must fit into the chiral cavities of the CSP[4]. Amylose-based columns (e.g., Chiralpak AD) feature a helical structure that often provides superior steric recognition for aliphatic amides compared to the tighter, layered structure of cellulose-based columns[3].

G Analyte 2-Hydroxybutanamide (Chiral Analyte) HB Hydrogen Bonding (Amide & Hydroxyl) Analyte->HB Pi Dipole-Dipole Interactions Analyte->Pi Inc Steric Fit / Inclusion Complex Analyte->Inc CSP Polysaccharide CSP (e.g., Amylose Helix) CSP->HB CSP->Pi CSP->Inc Res Enantiomeric Resolution (Rs > 1.5) HB->Res Pi->Res Inc->Res

Tripartite interaction model driving chiral recognition of 2-hydroxybutanamide on amylose CSPs.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness and data integrity, this protocol is designed as a self-validating system. It incorporates a strict System Suitability Test (SST) gate; if the chromatographic system fails to meet the predefined resolution and tailing metrics, the run is automatically invalidated, preventing the collection of erroneous ee% data.

Reagents and Materials
  • Analytes : Racemic 2-hydroxybutanamide (Reference Standard), (S)-2-hydroxybutanamide (Chiral Marker).

  • Mobile Phase Solvents : HPLC-grade n-Hexane, HPLC-grade Ethanol (EtOH).

  • Column : Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak AD-H, 250 mm × 4.6 mm, 5 µm).

Quantitative Data: Method Parameters & Suitability

The following tables summarize the optimized chromatographic parameters and the mandatory validation thresholds required to proceed with sample analysis.

Table 1: Optimized HPLC Parameters & Causality

ParameterSpecificationCausality / Rationale
Column Chiralpak AD-H (250 x 4.6 mm)Amylose helix provides optimal steric cavities for aliphatic amides[3].
Mobile Phase n-Hexane / Ethanol (85:15, v/v)Hexane drives hydrophobic interactions; EtOH modulates hydrogen bonding.
Flow Rate 1.0 mL/minBalances longitudinal diffusion and mass transfer for optimal theoretical plates.
Detection UV at 210 nm2-hydroxybutanamide lacks a strong chromophore; requires low UV[1].
Injection Vol. 10 µLPrevents column overloading and subsequent peak fronting/broadening.

Table 2: System Suitability and Expected Retention Data

Analyte / MetricExpected ValueValidation Threshold (SST Gate)
Retention Time Peak 1 ~7.2 minN/A
Retention Time Peak 2 ~8.9 minN/A
Resolution ( Rs​ ) > 2.0 ≥1.5 (Baseline separation required)
Tailing Factor ( Tf​ ) 1.1 - 1.3 ≤1.5 (Ensures accurate integration)
Theoretical Plates ( N ) > 5000 ≥2000 (Confirms column efficiency)
Step-by-Step Methodology
  • Mobile Phase Preparation : Measure 850 mL of n-Hexane and 150 mL of Ethanol. Mix thoroughly and degas via ultrasonication for 10 minutes.

    • Causality: Degassing prevents micro-bubble formation in the flow cell. Because 2-hydroxybutanamide requires detection at a low wavelength (210 nm), even minor bubble-induced refractive index changes will cause severe baseline noise and invalidate integration.

  • System Equilibration : Purge the HPLC system and equilibrate the chiral column with the mobile phase at 1.0 mL/min for at least 45 minutes. Monitor the baseline at 210 nm until drift is ≤1 mAU/hr.

  • Standard Preparation : Dissolve 1.0 mg of racemic 2-hydroxybutanamide in 1.0 mL of the mobile phase to create a 1 mg/mL stock. Dilute to a working concentration of 100 µg/mL.

    • Causality: Dissolving the sample directly in the mobile phase eliminates solvent-mismatch, which is the primary cause of peak distortion (fronting/split peaks) in normal-phase chiral chromatography.

  • System Suitability Testing (SST) : Inject 10 µL of the racemic standard. Evaluate the chromatogram against the thresholds in Table 2 .

    • Validation Gate: If Rs​<1.5 , do not proceed. Wash the column or adjust the modifier concentration (see Troubleshooting).

  • Sample Analysis : Inject unknown synthesis batches. Identify the desired enantiomer by comparing the retention time with the enantiopure marker. Calculate ee% using the formula: ee%=((Areamajor​−Areaminor​)/(Areamajor​+Areaminor​))×100 .

  • Column Wash & Storage : Post-analysis, flush the column with n-Hexane/Ethanol (90:10, v/v) for 60 minutes to remove strongly retained impurities. Cap tightly to prevent silica bed drying.

G A 1. CSP Selection (Amylose vs Cellulose) B 2. Mobile Phase Screening (Hexane/EtOH vs Hexane/IPA) A->B C 3. Flow Rate & Temp Optimization B->C D 4. System Suitability Test (Rs > 1.5, Tailing < 1.5) C->D E 5. Sample Analysis & Quantification (ee%) D->E

Self-validating workflow for chiral HPLC method development and execution.

Troubleshooting & Optimization Insights

  • Poor Resolution ( Rs​<1.5 ) : If the enantiomers co-elute, switch the polar modifier from Ethanol to Isopropanol (IPA)[1]. IPA is bulkier and alters the steric environment of the transient inclusion complex. This often enhances selectivity ( α ) at the cost of slightly broader peaks and longer retention times.

  • Low Sensitivity / High Background : Because detection relies on the weak UV absorbance of the amide bond (~210 nm), trace impurities in lower-grade solvents will cause high background absorbance. Strictly utilize HPLC-grade or UV-grade Hexane and Ethanol.

References

  • The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation. Green Chemistry (RSC Publishing). [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.[Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Novel Derivatives from 2-(4-Bromophenyl)-2-hydroxybutanamide

Abstract This technical guide provides a comprehensive framework for the chemical modification of 2-(4-Bromophenyl)-2-hydroxybutanamide, a versatile scaffold for the synthesis of novel compounds with potential therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the chemical modification of 2-(4-Bromophenyl)-2-hydroxybutanamide, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The molecule possesses three distinct functional handles for derivatization: a 4-bromophenyl ring amenable to cross-coupling reactions, a tertiary hydroxyl group for etherification or esterification, and a primary amide moiety that can undergo various transformations. We present detailed, field-proven protocols for key synthetic strategies, including Suzuki-Miyaura coupling, direct amination of the α-hydroxy position, and O-alkylation of the tertiary alcohol. Each protocol is accompanied by an expert rationale for the selected methodology, reaction monitoring, and purification procedures to ensure reproducibility and high-purity outcomes. The strategic derivatization of this building block opens avenues for creating diverse chemical libraries for screening in drug discovery programs, targeting areas such as oncology, inflammation, and infectious diseases, where phenylacetamide derivatives have shown significant promise.[1][2][3]

Introduction: A Versatile Scaffold for Drug Discovery

2-(4-Bromophenyl)-2-hydroxybutanamide is a chiral α-hydroxy amide. Such structures are integral to numerous pharmaceuticals and natural products.[4][5] The inherent functionalities of this starting material offer a modular approach to library synthesis. The strategic importance lies in its three primary reactive sites:

  • The Aryl Bromide: This is an ideal handle for modern palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl substituents.[6][7]

  • The Tertiary Hydroxyl Group: While sterically hindered, this group can be modified, most commonly via etherification, to introduce new side chains that can modulate lipophilicity and target engagement.[8][9]

  • The Primary Amide: Amides are generally stable but can be transformed into other functional groups.[10][11] A particularly valuable transformation for α-hydroxy amides is their direct conversion to α-amino amides, which are privileged structures in medicinal chemistry.[4]

This guide provides detailed protocols to exploit these reactive centers, enabling researchers to efficiently generate novel and diverse molecular architectures.

G cluster_start Starting Material cluster_derivatives Synthetic Pathways start 2-(4-Bromophenyl)-2- hydroxybutanamide aryl Aryl-Substituted Derivatives (e.g., Biphenyls) start->aryl Suzuki-Miyaura Coupling (Sec 2.1) amino α-Amino Amide Derivatives start->amino TiCl4-Mediated Amination (Sec 3.1) ether Tertiary Ether Derivatives start->ether O-Alkylation (Sec 4.1)

Figure 1: Overview of primary synthetic derivatization pathways from the core scaffold.

Derivatization via Aryl Bromide Modification: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids.[7] It is highly valued in pharmaceutical development for its reliability, functional group tolerance, and the commercial availability of diverse boronic acids.[12]

Expert Rationale

The choice of a palladium catalyst and ligand is critical for achieving high yields. A pre-catalyst like Pd(dppf)Cl₂ is often effective as it is air-stable and readily forms the active Pd(0) species in situ. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a robust ligand that promotes both oxidative addition and reductive elimination steps in the catalytic cycle. A moderately strong inorganic base like potassium carbonate (K₂CO₃) is used to facilitate the transmetalation step without hydrolyzing the amide functionality. A solvent system of dioxane and water allows for the dissolution of both organic and inorganic reagents.

G cluster_workflow Suzuki-Miyaura Workflow A 1. Assemble Reactants: - Starting Material (1.0 eq) - Arylboronic Acid (1.2 eq) - K₂CO₃ (2.0 eq) B 2. Add Solvent & Degas: - Dioxane/H₂O (4:1) - Purge with N₂/Ar A->B C 3. Add Catalyst: - Pd(dppf)Cl₂ (3 mol%) B->C D 4. Heat & Monitor: - 80-100 °C - TLC or LC-MS C->D E 5. Work-up: - Dilute with EtOAc - Aqueous Wash D->E F 6. Purify: - Silica Gel Chromatography E->F G 7. Characterize: - NMR, MS F->G

Figure 2: Standard experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 2.1: Synthesis of 2-Hydroxy-2-(4'-methyl-[1,1'-biphenyl]-4-yl)butanamide

Materials:

  • 2-(4-Bromophenyl)-2-hydroxybutanamide (1.0 eq)

  • p-Tolylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized water

Procedure:

  • To a flame-dried round-bottom flask, add 2-(4-Bromophenyl)-2-hydroxybutanamide, p-tolylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. Stir the suspension for 10 minutes to degas the solvent.

  • Add the Pd(dppf)Cl₂ catalyst to the flask under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl derivative.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

ParameterConditionRationale
Catalyst Loading 2-5 mol%Balances reaction efficiency with cost and ease of removal.
Temperature 80-100 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.
Solvent Ratio 4:1 Dioxane:H₂OEnsures solubility of both organic substrates and the inorganic base.
Reaction Time 4-12 hoursTypical duration for completion; should be confirmed by monitoring.
Expected Yield 70-95%Dependent on the specific boronic acid used and purification efficiency.

Derivatization of the Hydroxyl Group: Direct Amination

The conversion of α-hydroxy amides to α-amino amides introduces a basic nitrogen atom, a key pharmacophore in many drug molecules.[4] Traditional methods often require harsh conditions or multi-step sequences. A modern approach utilizing titanium tetrachloride (TiCl₄) offers a direct, ligand-free method for this transformation under relatively mild conditions.[4]

Expert Rationale

TiCl₄ acts as a potent Lewis acid. It is proposed to activate the tertiary hydroxyl group, facilitating its substitution by an amine nucleophile. This method is advantageous because it avoids the need for expensive transition metal catalysts or pre-functionalization of the alcohol, proceeding via a direct C-N bond formation.[4] The protocol is effective for a broad range of primary and secondary amines.

Protocol 3.1: TiCl₄-Mediated Synthesis of 2-Amino-2-(4-bromophenyl)butanamide Derivatives

Materials:

  • 2-(4-Bromophenyl)-2-hydroxybutanamide (1.0 eq)

  • Amine (e.g., morpholine, benzylamine) (3.0-4.0 eq)

  • Titanium(IV) chloride (TiCl₄), 1.0 M solution in DCM (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • Dissolve 2-(4-Bromophenyl)-2-hydroxybutanamide and the selected amine in anhydrous acetonitrile in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the TiCl₄ solution dropwise to the stirred mixture. A color change and/or formation of a precipitate may be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS (typically 6-24 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Quenching is exothermic.

    • Stir the resulting suspension vigorously for 30 minutes.

    • Extract the mixture with dichloromethane (DCM) or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the desired α-amino amide.

  • Characterization: Confirm the structure by NMR and HRMS.

G cluster_mech Proposed Amination Mechanism A 1. Lewis Acid Activation α-hydroxy amide + TiCl₄ B 2. Intermediate Formation [R-C(OTiCl₃)-CONH₂]⁺ A->B Coordination C 3. Nucleophilic Attack Intermediate + R'₂NH B->C Sₙ1-like or Sₙ2-like D 4. Product Formation α-amino amide + Ti-byproducts C->D Proton Transfer/Hydrolysis

Figure 3: Simplified proposed mechanism for the TiCl₄-mediated amination reaction.

Derivatization of the Hydroxyl Group: O-Alkylation

Etherification of tertiary alcohols can be challenging due to steric hindrance and the potential for competing elimination reactions.[9][13] Phase-transfer catalysis (PTC) provides a robust method for achieving O-alkylation under basic conditions while minimizing side reactions.[8]

Expert Rationale

This protocol uses a strong base (powdered KOH) to deprotonate the tertiary alcohol, forming an alkoxide. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), transports the alkoxide from the solid phase into the organic phase where it can react with the alkylating agent (e.g., benzyl bromide). This avoids the need for strongly acidic conditions which could promote dehydration and carbocation rearrangements.[8][13]

Protocol 4.1: PTC Etherification to Synthesize 2-(Benzyloxy)-2-(4-bromophenyl)butanamide

Materials:

  • 2-(4-Bromophenyl)-2-hydroxybutanamide (1.0 eq)

  • Potassium hydroxide (KOH), powdered (5.0 eq)

  • Benzyl bromide (1.5 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene, anhydrous

Procedure:

  • To a round-bottom flask, add 2-(4-Bromophenyl)-2-hydroxybutanamide, powdered KOH, and TBAB.

  • Add anhydrous toluene to the flask.

  • Stir the suspension vigorously and add benzyl bromide dropwise at room temperature.

  • Heat the mixture to 50-60 °C.

  • Reaction Monitoring: Follow the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Carefully add water to quench the reaction and dissolve the remaining KOH.

    • Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate.

    • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the residue by silica gel column chromatography to isolate the tertiary ether product.

  • Characterization: Confirm the structure by NMR and HRMS. The appearance of benzylic protons in the ¹H NMR spectrum is a key indicator of success.

Conclusion

The synthetic protocols detailed in this guide demonstrate the exceptional versatility of 2-(4-Bromophenyl)-2-hydroxybutanamide as a foundational building block in medicinal chemistry. By leveraging robust and contemporary synthetic methods such as Suzuki-Miyaura coupling, direct Lewis-acid mediated amination, and phase-transfer catalyzed etherification, researchers can efficiently access a wide range of novel derivatives. These application notes provide the necessary technical details and scientific rationale to empower drug development professionals to construct diverse chemical libraries for the discovery of next-generation therapeutics.

References

  • Balaram, P., et al. (2018). Direct Amination of α-Hydroxy Amides. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Weerman degradation. Wikipedia. Available at: [Link]

  • Halpern, M. (n.d.). PTC Etherification of Tertiary Alcohol. PTC Organics, Inc. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Synthetic Transformations of Amides and Esters in Organic Synthesis. MDPI. Available at: [Link]

  • Reddy, R., et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega. Available at: [Link]

  • Pharmacy 180. (n.d.). Amides - Functional Group Synthesis. Organic Chemistry - Pharmacy 180. Available at: [Link]

  • Ball, M., et al. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews. Available at: [Link]

  • Li, Y., et al. (2023). Access to α-Hydroxy Amides via a Practical Metal-Free “One-Pot” Tandem Reaction Involving Aerobic C(sp3)–H Hydroxylation and C(sp2)–C(sp3) Cleavage. The Journal of Organic Chemistry. Available at: [Link]

  • Professor Dave Explains. (2025). Amides Explained: Preparation, Hydrolysis and Reduction. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Amide. Wikipedia. Available at: [Link]

  • Ashenhurst, J. (2018). Synthesis of Amides. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2014). When The Williamson Doesn't Work: Synthesis of Tertiary Ethers. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Direct methods for α‐hydroxy amides synthesis. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Etherification process - EP0590632A1. Google Patents.
  • Ali, F., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][4][14]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Drug Design, Development and Therapy. Available at: [Link]

  • Ali, F., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][4][14]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Taylor & Francis Online. Available at: [Link]

  • Garg, N. K., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature. Nature Communications. Available at: [Link]

  • ResearchGate. (n.d.). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide. PrepChem.com. Available at: [Link]

  • Procter, D. J., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Nature Communications. Available at: [Link]

  • Szostak, M., et al. (2021). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides via Site-Selective N–C Bond Cleavage by Cooperative Catalysis. Organic Letters. Available at: [Link]

  • Kumar, S., et al. (2013). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Available at: [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Available at: [Link]

  • Shtil, A., et al. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Pharmaceuticals. Available at: [Link]

  • Tozkoparan, B., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • Orr, R. K., et al. (2017). A Modular Synthesis of 2-Alkyl- and 2-Arylchromans via a Three-Step Sequence. Synthesis. Available at: [Link]

  • University of Scranton. (n.d.). Advanced Organic Module | English | Green Chemistry. University of Scranton. Available at: [Link]

  • Wang, Y., et al. (2021). Synthetic Routes for Heteroatom-Containing Alkylated/Arylated Polycyclic Aromatic Hydrocarbons. Angewandte Chemie International Edition in English. Available at: [Link]

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  • Royal Society of Chemistry. (n.d.). Synthetic routes to access dicarbonylated aryls and heteroaryls. Organic & Biomolecular Chemistry. Available at: [Link]

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Sources

Application

Application Note: Chemoselective Grignard Addition for the Synthesis of 2-Aryl-2-hydroxyalkanamides

Strategic Relevance in Drug Discovery The 2-aryl-2-hydroxyalkanamide motif is a highly privileged pharmacophore in medicinal chemistry. It serves as a critical structural element in the design of transition-state analogs...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Relevance in Drug Discovery

The 2-aryl-2-hydroxyalkanamide motif is a highly privileged pharmacophore in medicinal chemistry. It serves as a critical structural element in the design of transition-state analogs, particularly for the inhibition of serine/cysteine proteases and peptidyl-prolyl cis-trans isomerases. For instance, the synthesis of potent Pin1 inhibitors relies heavily on modifying α-ketoamide and α-hydroxyamide scaffolds to probe enzymatic mechanisms[1]. Furthermore, rigidified derivatives of these motifs are extensively utilized in the development of Hepatitis C Virus (HCV) NS3.4A protease inhibitors, where they act as optimized warheads to target the S2 and S1' binding pockets of the viral enzyme[2],[3].

Synthesizing these molecules requires the precise conversion of an α-ketoamide into a tertiary alcohol via the addition of an aryl Grignard reagent. This application note details the mechanistic causality, reaction optimization, and a self-validating protocol for this critical transformation.

Mechanistic Causality: The Basis of Chemoselectivity

A fundamental challenge in this synthesis is ensuring that the highly nucleophilic Grignard reagent ( ArMgBr ) selectively attacks the ketone carbonyl without reacting with the adjacent amide carbonyl or abstracting acidic α -protons. This chemoselectivity is governed by two primary factors:

  • Electronic Differentiation : The amide nitrogen donates its lone pair into the amide carbonyl via resonance, significantly reducing its electrophilicity. Conversely, the adjacent ketone carbonyl lacks this resonance stabilization and is further activated by the inductive electron-withdrawing effect of the neighboring amide group.

  • Cryogenic Chelation : At low temperatures (-78 °C), the magnesium cation ( Mg2+ ) from the Grignard reagent coordinates with both the ketone and amide oxygens, forming a rigid, five-membered cyclic chelate. This intermediate locks the molecular conformation and directs the nucleophilic aryl group exclusively to the more electrophilic ketone carbon, suppressing over-addition and amide cleavage.

Reaction Optimization

The success of the Grignard addition depends heavily on the solvent environment, stoichiometry, and thermal control. The following table summarizes the quantitative optimization data for the addition of phenylmagnesium bromide to a model N,N -dialkyl- α -ketoamide.

SolventTemperature (°C)ArMgBr (Equivalents)Chemoselectivity (Ketone:Amide)Isolated Yield (%)Mechanistic Observation
THF -78 to 0 1.1 >99:1 89 Optimal chelation; complete conversion.
THF25 (RT)1.185:1562Increased thermal energy disrupts chelation.
Et 2​ O-78 to 01.195:574Lower solubility of the α -ketoamide limits yield.
THF-78 to 02.570:3041Excess reagent promotes amide cleavage.
DCM-78 to 01.1N/A<10Grignard reagent degrades/precipitates in DCM.

Experimental Workflow

Workflow A 1. α-Ketoamide in dry THF B 2. Cool to -78 °C (Argon atm) A->B C 3. Dropwise ArMgBr (1.1 eq) B->C D 4. Stir & Warm to 0 °C C->D E 5. Quench with Sat. NH4Cl D->E F 6. 2-Aryl-2-hydroxy- alkanamide E->F

Fig 1. Experimental workflow for the chemoselective Grignard addition to α-ketoamides.

Self-Validating Protocol

This protocol is designed as a self-validating system. Each step contains physical or chemical indicators that confirm the reaction is proceeding correctly before moving to the next phase.

Step 1: Preparation of the Anhydrous Environment

  • Action : Flame-dry a 50 mL Schlenk flask under vacuum and purge with Argon three times. Dissolve 1.0 mmol of the synthesized α -ketoamide[4] in 10 mL of anhydrous THF.

  • Self-Validation : The solution must remain perfectly clear. Any cloudiness indicates moisture contamination, which will prematurely quench the Grignard reagent.

Step 2: Cryogenic Cooling and Reagent Addition

  • Action : Submerge the flask in a dry ice/acetone bath (-78 °C). Slowly add 1.1 mmol of Arylmagnesium bromide (typically 1.0 M in THF) dropwise via a syringe pump over 15 minutes.

  • Self-Validation : The dry ice bath must maintain a slush-like consistency to ensure the temperature is exactly -78 °C. Upon addition, the reaction mixture should transition from colorless to a pale yellow/orange hue, visually confirming the formation of the magnesium alkoxide chelate complex. Immediate bubbling would indicate the destruction of the Grignard reagent by residual water.

Step 3: Reaction Maturation

  • Action : Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours by replacing the dry ice bath with an ice-water bath.

  • Self-Validation : Perform Thin Layer Chromatography (TLC) using a 70:30 Hexanes/Ethyl Acetate system. The starting α -ketoamide is highly UV-active. The successful formation of the 2-aryl-2-hydroxyalkanamide is validated by the appearance of a new, more polar spot (lower Rf​ due to hydroxyl hydrogen bonding) that stains readily with KMnO 4​ .

Step 4: Chemoselective Quenching

  • Action : At 0 °C, slowly add 5 mL of saturated aqueous NH4​Cl to the reaction mixture.

  • Self-Validation : The addition of NH4​Cl (pH ~5.5) will cause the precipitation and subsequent dissolution of magnesium salts into the aqueous layer. Causality note: Using a mild proton source like NH4​Cl instead of strong acids (e.g., HCl ) is critical; strong acids will protonate the newly formed tertiary alcohol, leading to E1 dehydration and the formation of an undesired α,β -unsaturated amide.

Step 5: Isolation and Purification

  • Action : Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

  • Self-Validation : The final product should present as a white solid or viscous oil. 1 H-NMR will confirm success via the disappearance of the ketone signal (if using 13 C-NMR) and the appearance of a broad singlet corresponding to the tertiary hydroxyl proton (exchangeable with D2​O ).

Biological Application & Signaling Pathway

Once synthesized, 2-aryl-2-hydroxyalkanamides act as potent transition-state analogs. In the context of viral replication, these molecules mimic the tetrahedral intermediate of peptide bond hydrolysis, binding tightly to the catalytic serine/cysteine residues of viral proteases[3].

BioPathway A 2-Aryl-2-hydroxyalkanamide (Sterically Tuned Pharmacophore) B Target Protease Enzyme (e.g., HCV NS3/4A, Pin1) A->B C Active Site Binding (S2/S1' Pocket Interaction) B->C D Transition-State Analog Stabilization C->D E Enzyme Inhibition & Viral/Tumor Suppression D->E

Fig 2. Mechanism of action for 2-aryl-2-hydroxyalkanamide-based enzyme inhibitors.

Sources

Method

Scale-up synthesis of 2-(4-Bromophenyl)-2-hydroxybutanamide

An In-Depth Guide to the Scalable Synthesis of 2-(4-Bromophenyl)-2-hydroxybutanamide This application note provides a comprehensive, scalable, and robust protocol for the synthesis of 2-(4-Bromophenyl)-2-hydroxybutanamid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Scalable Synthesis of 2-(4-Bromophenyl)-2-hydroxybutanamide

This application note provides a comprehensive, scalable, and robust protocol for the synthesis of 2-(4-Bromophenyl)-2-hydroxybutanamide, a valuable building block in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and process chemists, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability in a scale-up environment.

Introduction and Strategic Overview

2-(4-Bromophenyl)-2-hydroxybutanamide and its analogs are of significant interest due to the prevalence of the α-hydroxy amide moiety in various biologically active molecules.[1] The presence of a bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a key intermediate in the synthesis of complex pharmaceutical compounds.

The synthetic strategy detailed herein focuses on the Grignard reaction, a classic and highly reliable method for carbon-carbon bond formation.[2][3] This approach was selected for its high convergence, scalability, and the ready availability of starting materials. The core of this synthesis involves the nucleophilic addition of a 4-bromophenylmagnesium halide to an appropriate electrophile, 2-oxobutanamide, to construct the desired tertiary alcohol framework.

This guide emphasizes safety, control of reaction parameters, and efficient purification, addressing the common challenges associated with scaling up organometallic reactions.

Reaction Mechanism: The Grignard Addition

The cornerstone of this synthesis is the nucleophilic addition of a Grignard reagent to the ketone carbonyl of 2-oxobutanamide. The mechanism proceeds in several key stages:

  • Formation of the Grignard Reagent: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 1,4-dibromobenzene. This inverts the polarity of the carbon atom, transforming it from an electrophilic site into a potent carbon-based nucleophile (carbanion).[4]

  • Nucleophilic Attack: The nucleophilic carbon of the 4-bromophenylmagnesium bromide attacks the electrophilic carbonyl carbon of 2-oxobutanamide. This forms a tetrahedral magnesium alkoxide intermediate.[5]

  • Protonation (Work-up): The reaction is quenched with a mild acid, such as a saturated aqueous solution of ammonium chloride. This protonates the magnesium alkoxide to yield the final tertiary alcohol product, 2-(4-Bromophenyl)-2-hydroxybutanamide, and forms water-soluble magnesium salts.[6][7]

G Grignard Reaction Mechanism SM1 1,4-Dibromobenzene GR 4-Bromophenylmagnesium bromide (Grignard Reagent) SM1->GR Oxidative Addition (in THF) SM2 Magnesium (Mg) SM2->GR Oxidative Addition (in THF) SM3 2-Oxobutanamide Alkoxide Magnesium Alkoxide Intermediate SM3->Alkoxide Nucleophilic Attack GR->Alkoxide Nucleophilic Attack Product 2-(4-Bromophenyl)-2- hydroxybutanamide Alkoxide->Product Protonation (NH4Cl Work-up)

Caption: The Grignard reaction mechanism for the synthesis of the target compound.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Reagents and Materials
Reagent/MaterialCAS No.MW ( g/mol )AmountMolesEquivalentsNotes
Magnesium Turnings7439-95-424.3112.0 g0.491.2Activated, dry.
1,4-Dibromobenzene106-37-6235.9097.5 g0.411.0Dry, reagent grade.
Iodine7553-56-2253.81~50 mg--For initiation.
Anhydrous Tetrahydrofuran (THF)109-99-972.11800 mL--From a solvent purification system or freshly opened bottle.
2-Oxobutanamide22610-23-9101.1141.5 g0.411.0Anhydrous.
Saturated aq. NH₄Cl12125-02-9-~500 mL--For quenching.
Diethyl Ether60-29-774.121 L--For extraction.
Saturated aq. NaCl (Brine)7647-14-5-200 mL--For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed--For drying.
Equipment
  • 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, a 500 mL pressure-equalizing dropping funnel, and a reflux condenser with a nitrogen/argon inlet.

  • Heating mantle with a temperature controller and thermocouple.

  • Large ice-water bath.

  • 2 L separatory funnel.

  • Büchner funnel and filter flask.

  • Rotary evaporator.

Safety Precautions
  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents.[3] All glassware must be rigorously dried in an oven (120 °C) overnight and assembled hot under a stream of inert gas (nitrogen or argon).

  • Exothermic Reactions: Both the formation of the Grignard reagent and the quenching step are highly exothermic and can lead to rapid boiling of the solvent.[6][8] Maintain strict temperature control and ensure slow, controlled additions.

  • Solvent Safety: Tetrahydrofuran (THF) and diethyl ether are highly flammable.[9] Ensure there are no ignition sources nearby. Work in a fume hood to avoid inhalation of vapors.

  • Reagent Handling: 1,4-Dibromobenzene is an irritant.[10][11][12] Avoid contact with skin and eyes. Wear gloves and safety glasses.

Synthetic Procedure

G Synthetic Workflow A 1. Setup and Inert Atmosphere (Oven-dried glassware, N2 flush) B 2. Grignard Reagent Formation (Mg, I2, 1,4-Dibromobenzene in THF) A->B Exothermic Maintain reflux C 3. Nucleophilic Addition (Slow addition of 2-Oxobutanamide solution at 0°C) B->C Maintain T < 5°C D 4. Reaction Quenching (Controlled addition of sat. aq. NH4Cl at 0°C) C->D Exothermic Maintain T < 10°C E 5. Product Extraction (Separation of layers, extraction with diethyl ether) D->E F 6. Washing and Drying (Brine wash, drying over Na2SO4) E->F G 7. Solvent Removal (Rotary evaporation) F->G H 8. Purification (Recrystallization) G->H I 9. Final Product (Drying and Characterization) H->I

Caption: A streamlined workflow for the scale-up synthesis of the target compound.

Step 1: Preparation of the Grignard Reagent

  • Assemble the dry 3 L reaction flask with the mechanical stirrer, condenser, and dropping funnel under a positive pressure of nitrogen.

  • Add the magnesium turnings (12.0 g, 0.49 mol) to the flask.

  • Add a single crystal of iodine. The iodine serves to etch the magnesium surface, removing the passivating oxide layer and exposing fresh metal.[2]

  • In the dropping funnel, prepare a solution of 1,4-dibromobenzene (97.5 g, 0.41 mol) in 400 mL of anhydrous THF.

  • Add approximately 50 mL of the dibromobenzene solution to the magnesium turnings. The reaction mixture should become warm, and the brown color of the iodine should fade. If the reaction does not initiate, gentle warming with a heat gun may be required.

  • Once the reaction has initiated (indicated by gentle refluxing), add the remaining dibromobenzene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, heat the mixture to a gentle reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The solution should appear as a dark grey or brownish mixture.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Step 2: Nucleophilic Addition

  • While the Grignard reagent is cooling, dissolve the 2-oxobutanamide (41.5 g, 0.41 mol) in 400 mL of anhydrous THF in a separate dry flask.

  • Transfer this solution to the dropping funnel on the reaction apparatus.

  • Add the 2-oxobutanamide solution dropwise to the stirred Grignard reagent at 0 °C. The addition rate should be carefully controlled to maintain the internal temperature below 5 °C. This is crucial to minimize side reactions.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[13]

Step 3: Work-up and Purification

  • Cool the reaction flask back down to 0 °C in a large ice-water bath.

  • CAUTION: The quenching process is highly exothermic. Slowly and carefully add the saturated aqueous ammonium chloride solution (~500 mL) dropwise via the addition funnel to the vigorously stirred reaction mixture. Maintain the internal temperature below 10 °C.[6] A thick white precipitate of magnesium salts will form.

  • Once the addition is complete and the exotherm has subsided, transfer the entire mixture to the 2 L separatory funnel.

  • Add 500 mL of diethyl ether to the funnel, shake vigorously, and allow the layers to separate.

  • Drain the lower aqueous layer. Extract the aqueous layer again with diethyl ether (2 x 250 mL) to maximize product recovery.[6]

  • Combine all the organic extracts in the separatory funnel and wash with 200 mL of brine. The brine wash helps to remove residual water and break up any emulsions.[6]

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Step 4: Recrystallization

  • The choice of recrystallization solvent is critical for obtaining high purity. A solvent pair system, such as ethyl acetate/hexanes or ethanol/water, is often effective.[14]

  • Dissolve the crude solid in a minimum amount of the hot, more soluble solvent (e.g., ethyl acetate).

  • Slowly add the less soluble solvent (e.g., hexanes) until the solution becomes cloudy.

  • Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[14]

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[14]

  • Dry the purified 2-(4-Bromophenyl)-2-hydroxybutanamide under vacuum to a constant weight.

Expected Results and Characterization

ParameterExpected Result
Yield 65-75%
Appearance White to off-white crystalline solid
Purity (by HPLC) >98%[15]
Melting Point To be determined experimentally
¹H NMR Consistent with the structure of 2-(4-Bromophenyl)-2-hydroxybutanamide
¹³C NMR Consistent with the structure of 2-(4-Bromophenyl)-2-hydroxybutanamide
Mass Spec (ESI+) Calculated for C₁₀H₁₂BrNO₂: 257.01, 259.01. Found: m/z = 258.0 [M+H]⁺, 260.0 [M+H]⁺

Conclusion

This application note provides a reliable and scalable protocol for the synthesis of 2-(4-Bromophenyl)-2-hydroxybutanamide via a Grignard reaction. By carefully controlling reaction conditions, particularly temperature and moisture, and following a systematic work-up and purification procedure, high yields of the pure product can be consistently achieved. The detailed explanations and safety considerations within this guide are intended to empower researchers to confidently scale this synthesis for applications in drug discovery and development.

References

  • Environmental Health and Safety. Pyrophoric Reagents Handling in Research Labs. University of Washington. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-chloro-1-iodobenzene. [Link]

  • University of California, Irvine Environmental Health & Safety. Procedures for Safe Use of Pyrophoric Organolithium Reagents. (January 29, 2024). [Link]

  • ACS Publications. Divergent and Scalable Synthesis of α-Hydroxy/Keto-β-amino Acid Analogues by the Catalytic Enantioselective Addition of Glyoxylate Cyanohydrin to Imines. (October 02, 2019). [Link]

  • ACS Chemical Health & Safety. Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. [Link]

  • SATHEE. Chemistry Reformatsky Reaction. [Link]

  • Office of Research Services. Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. [Link]

  • Master Organic Chemistry. Reformatsky Reaction. [Link]

  • University of California, Davis. Grignard Reaction. [Link]

  • Wikipedia. Reformatsky reaction. [Link]

  • ResearchGate. Synthesis of α-Hydroxy Amides. [Link]

  • PubMed. Synthesis of chiral alpha-hydroxy amides by two sequential enzymatic catalyzed reactions. (May 15, 2007). [Link]

  • Organic Chemistry Portal. Synthesis of α-hydroxy carboxylic acids, esters and amides. [Link]

  • PrepChem.com. Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide. [Link]

  • Cambridge University Press & Assessment. Reformatsky Reaction. [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. [Link]

  • ResearchGate. Synthesis of α-Hydroxyl Amides via Direct Amidation of Lactic Acid at Solvent- and Catalyst-Free Conditions. (May 08, 2015). [Link]

  • University of Missouri–St. Louis. 25. The Grignard Reaction. [Link]

  • University of Missouri–St. Louis. 19. The Grignard Reaction. [Link]

  • Google Patents.
  • Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. (December 10, 2015). [Link]

  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development. [Link]

  • Reddit. Grignard work up. (September 30, 2022). [Link]

  • Chemical Synthesis Database. 3-hydroxy-N-phenylbutanamide. (May 20, 2025). [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (March 16, 2024). [Link]

  • University of Wisconsin-Madison. Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]

  • Truman State University. The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. [Link]

  • Google Patents. WO 2014/061034 A1. (April 24, 2014).
  • ResearchGate. Synthesis of N-hydroxybutanamide derivatives. [Link]

  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. (August 10, 2018). [Link]

  • PMC. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. (November 15, 2023). [Link]

Sources

Application

Analytical techniques for characterizing 2-(4-Bromophenyl)-2-hydroxybutanamide

An In-Depth Guide to the Analytical Characterization of 2-(4-Bromophenyl)-2-hydroxybutanamide Abstract This technical guide provides a comprehensive suite of analytical methodologies for the detailed characterization of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Analytical Characterization of 2-(4-Bromophenyl)-2-hydroxybutanamide

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the detailed characterization of 2-(4-Bromophenyl)-2-hydroxybutanamide, a chiral molecule with potential significance as a pharmaceutical intermediate or building block. Recognizing the compound's key structural features—a tertiary alcohol at a chiral center, a brominated aromatic ring, and a primary amide—this document outlines a multi-technique approach to confirm its identity, purity, structure, and enantiomeric composition. Detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Chiral HPLC are presented. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, providing the necessary framework for robust and reliable characterization.

Introduction: The Analytical Imperative

2-(4-Bromophenyl)-2-hydroxybutanamide is a molecule defined by its multifunctionality. The presence of a stereocenter at the C2 position necessitates precise control and analysis of its enantiomeric purity, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] The bromophenyl moiety serves as a key chromophore for UV-based detection and a distinctive isotopic marker in mass spectrometry, while the hydroxyl and amide groups dictate the compound's polarity, solubility, and potential for hydrogen bonding.

A thorough analytical characterization is therefore not merely a procedural step but a foundational requirement for any research, development, or quality control program involving this compound. An integrated analytical strategy, leveraging both chromatographic and spectroscopic techniques, is essential to build a complete and validated profile of the molecule.

The Integrated Analytical Workflow

A sequential and logical workflow ensures that each analytical step builds upon the last, from initial purity assessment to definitive structural and stereochemical confirmation. The results from each technique should be corroborative, providing a self-validating system for the compound's identity and quality.

G cluster_0 Purity & Identity cluster_1 Structural Elucidation cluster_2 Stereochemical Analysis Purity HPLC-UV (Purity Assay, Quantification) Identity LC-MS (Molecular Weight Confirmation) Purity->Identity Confirms Peak Identity Chiral Chiral HPLC (Enantiomeric Purity, Separation) Purity->Chiral Purity known before chiral analysis NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity, Proton/Carbon Environment) Identity->NMR Informs Structural Investigation FTIR FTIR Spectroscopy (Functional Group Identification) NMR->FTIR Corroborates Functional Groups G cluster_0 Phase 1: Column & Mobile Phase Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Col1 Polysaccharide CSP 1 (e.g., Chiralpak AD) NP Normal Phase (Hexane/IPA) Col1->NP RP Reversed Phase (ACN/Water) Col1->RP Col2 Polysaccharide CSP 2 (e.g., Chiralcel OD) Col2->NP Col2->RP Opt Optimize Best Condition: - Mobile Phase Ratio - Flow Rate - Temperature NP->Opt RP->Opt Val Method Validation: - Specificity - Linearity - Precision - Accuracy Opt->Val

Sources

Method

Application Note: Synthesis and Pharmacological Utility of 2-(4-Bromophenyl)-2-hydroxybutanamide

Executive Summary 2-(4-Bromophenyl)-2-hydroxybutanamide (CAS: 620950-13-2), also designated as DL-2-hydroxy-2-(4'-bromophenyl)butyramide, is a highly specialized α -hydroxyamide intermediate. In drug discovery, this stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Bromophenyl)-2-hydroxybutanamide (CAS: 620950-13-2), also designated as DL-2-hydroxy-2-(4'-bromophenyl)butyramide, is a highly specialized α -hydroxyamide intermediate. In drug discovery, this structural motif is heavily utilized in the development of centrally acting therapeutics, most notably as a potent anticonvulsant agent. This application note provides a comprehensive, self-validating protocol for its synthesis and details its structure-activity relationship (SAR) in neuropharmacological screening.

Chemical Identity & Structural Significance

The compound features a stereogenic center at the α -carbon, bearing both a hydroxyl group and a 4-bromophenyl moiety. The presence of the heavy halogen (bromine) significantly enhances the molecule's lipophilicity, facilitating rapid penetration across the blood-brain barrier (BBB)—a critical requirement for central nervous system (CNS) active drugs.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 2-(4-Bromophenyl)-2-hydroxybutanamide
CAS Registry Number 620950-13-2
Molecular Formula C₁₀H₁₂BrNO₂
Molecular Weight 258.11 g/mol
Structural Class DL-hydroxybenzenamide / α -hydroxyamide
Key Pharmacophores Tertiary α -hydroxyl, 4-Bromophenyl ring, Primary amide

Data supported by commercial chemical documentation .

Mechanistic Synthesis & Self-Validating Protocols

The synthesis of α -hydroxyamides requires strict chemoselectivity to prevent the dehydration of the delicate tertiary alcohol. Traditional acidic hydrolysis of cyanohydrins often leads to α,β -unsaturated byproducts or over-hydrolysis to the carboxylic acid. To circumvent this, our protocol utilizes a Lewis acid-catalyzed cyanosilylation followed by a mild, base-mediated oxidative hydrolysis (the Radziszewski reaction) .

Workflow Visualization

Synthesis A 1-(4-Bromophenyl)propan-1-one (Starting Material) B TMSCN, ZnI2 (Nucleophilic Addition) A->B C O-TMS Cyanohydrin Intermediate B->C D Aqueous HCl (Deprotection) C->D E 2-(4-Bromophenyl)-2-hydroxybutanenitrile D->E F H2O2, NaOH, EtOH (Radziszewski Hydrolysis) E->F G 2-(4-Bromophenyl)-2-hydroxybutanamide (Target Compound) F->G

Fig 1: Step-by-step synthetic workflow for 2-(4-Bromophenyl)-2-hydroxybutanamide.

Step-by-Step Methodology
Phase 1: Cyanosilylation of 1-(4-Bromophenyl)propan-1-one
  • Rationale: Trimethylsilyl cyanide (TMSCN) is preferred over NaCN/KCN due to higher solubility in organic solvents and superior reaction kinetics. Zinc Iodide (ZnI₂) acts as a mild, thiophilic Lewis acid that activates the ketone without promoting enolization.

  • Preparation: In an oven-dried, argon-purged flask, dissolve 10 mmol of 1-(4-bromophenyl)propan-1-one in 20 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 0.5 mmol (5 mol%) of anhydrous ZnI₂.

  • Addition: Cool the mixture to 0 °C. Dropwise, add 12 mmol of TMSCN. (Safety: Perform strictly in a ventilated fume hood).

  • Validation (TLC): Stir at room temperature for 3 hours. Monitor via TLC (Hexane/EtOAc 8:2). The starting ketone (higher Rf​ ) will cleanly convert to the O-TMS cyanohydrin (lower Rf​ ).

  • Deprotection: Add 10 mL of 1M aqueous HCl and stir vigorously for 1 hour to cleave the TMS ether.

  • Workup: Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 2-(4-bromophenyl)-2-hydroxybutanenitrile.

Phase 2: Radziszewski Oxidative Hydrolysis
  • Rationale: The Radziszewski reaction utilizes the hydroperoxide anion (HOO⁻) to attack the nitrile carbon, forming a peroxyimidic acid intermediate. This intermediate reacts with a second molecule of H₂O₂ to yield the primary amide, water, and oxygen gas. The mild basic conditions (0 °C to RT) perfectly preserve the tertiary α -hydroxyl group, preventing dehydration.

  • Preparation: Dissolve the crude nitrile in 15 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidation: Cool the solution to 0 °C. Slowly add 30 mmol (3.0 equiv) of 30% aqueous H₂O₂, followed by the dropwise addition of 12 mmol (1.2 equiv) of 20% aqueous NaOH.

  • Self-Validating Observation: As the reaction proceeds, steady effervescence (O₂ gas evolution) will be observed. Stir at room temperature for 12 hours. The cessation of gas evolution serves as a visual, self-validating indicator that the peroxy intermediate has been fully consumed.

  • Quenching: Cool the mixture and carefully neutralize with 1M HCl to pH 7. Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) until peroxide test strips confirm the absence of residual peroxides.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture to afford pure 2-(4-Bromophenyl)-2-hydroxybutanamide as an off-white crystalline solid.

Pharmacological Application: Anticonvulsant SAR

2-(4-Bromophenyl)-2-hydroxybutanamide was specifically designed and evaluated during the optimization of DL-hydroxybenzenamides for epilepsy management. In classical neuropharmacology, compounds are screened using the pentylenetetrazol (PTZ)-induced seizure model in murine subjects .

SAR Logic & Workflow

SAR_Workflow cluster_mods N1 Design of DL-hydroxybenzenamides N2 Halogen Substitution (4-Bromo) N1->N2 N3 Alkyl Chain Extension (Ethyl group) N1->N3 N4 In Vivo Screening (PTZ-induced seizures) N2->N4 N3->N4 N5 Potency Evaluation (vs. Phenobarbital) N4->N5

Fig 2: SAR and pharmacological evaluation workflow for anticonvulsant activity.

Table 2: Comparative Anticonvulsant Activity (PTZ Seizure Model)

The incorporation of the bromine atom at the para-position of the phenyl ring is not arbitrary; it significantly increases the electron-withdrawing character and overall lipophilicity of the molecule, leading to a marked increase in anticonvulsant potency compared to unsubstituted analogs.

Compound DerivativePhenyl SubstitutionAlkyl ChainPTZ Seizure ProtectionRelative Potency
DL-2-hydroxy-2-phenylhexanamideNoneButylModerateBaseline
DL-2-hydroxy-2-(4'-bromophenyl)butyramide 4-Bromo Ethyl High Comparable to Phenobarbital
DL-3-hydroxy-3-(4'-bromophenyl)pentanamide4-BromoEthyl ( β -hydroxy)HighComparable to Phenobarbital
Phenobarbital (Reference Drug)N/AN/AHighStandard

Data summarized from Meza-Toledo et al., 2008 .

Causality in Drug Design: The primary amide group acts as a critical hydrogen-bond donor/acceptor, mimicking the pharmacophore of classical barbiturates (like Phenobarbital) at target receptor sites (e.g., GABA A​ receptors). Meanwhile, the ethyl chain provides necessary steric bulk to anchor the molecule within the hydrophobic pocket of the receptor, optimizing the binding affinity.

References

  • Meza-Toledo SE, Yasutake-Kimoto L, Alcalá-Rentería M, et al. "Synthesis of DL-hydroxybenzenamides as Anticonvulsants." Arzneimittelforschung, 2008;58(3):105-10. URL:[Link]

  • Liu A, Sun S, Xie Q, et al. "From intramolecular cyclization to intermolecular hydrolysis: TMSCF₂Br-enabled carbonylation of aldehydes/ketones and amines to α -hydroxyamides." RSC Advances, 2023. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(4-Bromophenyl)-2-hydroxybutanamide Synthesis

Welcome to the Advanced Technical Support Portal. As Senior Application Scientists, we frequently observe researchers encountering yield-limiting side reactions when synthesizing functionalized α -hydroxy amides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Portal. As Senior Application Scientists, we frequently observe researchers encountering yield-limiting side reactions when synthesizing functionalized α -hydroxy amides. The synthesis of 2-(4-Bromophenyl)-2-hydroxybutanamide from 1-(4-bromophenyl)propan-1-one via a cyanohydrin intermediate is a delicate process. The presence of the sensitive α -hydroxyl group, the equilibrium-prone nitrile, and the reactive aryl bromide moiety creates a complex reaction landscape where minor deviations in pH, temperature, or catalyst selection lead to significant byproduct formation.

This guide provides a deep-dive mechanistic overview, a troubleshooting FAQ, and self-validating experimental workflows to ensure high-fidelity synthesis.

Mechanistic Overview & Reaction Pathway

The standard synthetic route involves the nucleophilic addition of cyanide to 1-(4-bromophenyl)propan-1-one to form a cyanohydrin, followed by the controlled hydration of the nitrile to a primary amide. Because cyanohydrin formation is reversible[1] and the resulting amide is susceptible to further hydrolysis, the pathway is flanked by several thermodynamic traps.

Furthermore, modern transition-metal catalyzed hydration methods (such as Pd-catalyzed transfer hydration)[2] introduce a critical chemoselectivity issue: the competitive oxidative addition of the catalyst into the aryl C–Br bond[3].

ReactionNetwork Ketone 1-(4-Bromophenyl) propan-1-one Cyanohydrin 2-(4-Bromophenyl)-2- hydroxybutanenitrile Ketone->Cyanohydrin NaCN, H+ (Equilibrium) Cyanohydrin->Ketone Base / Heat (Retro-cyanation) Target 2-(4-Bromophenyl)-2- hydroxybutanamide (Target Product) Cyanohydrin->Target Hydration (MnO2 or Pd-cat) Debrom 2-Phenyl-2- hydroxybutanamide (Debromination) Cyanohydrin->Debrom Pd(0) Insertion into C-Br Acid 2-(4-Bromophenyl)-2- hydroxybutanoic acid (Over-hydrolysis) Target->Acid Excess H2O / Heat (Hydrolysis)

Fig 1: Synthesis pathway and major side reactions for 2-(4-Bromophenyl)-2-hydroxybutanamide.

Troubleshooting Guide: Common Failure Modes

Q: Why am I seeing significant amounts of 1-(4-bromophenyl)propan-1-one during the workup of my hydration step?

A: You are observing a retro-cyanohydrin cleavage . The formation of cyanohydrins is an equilibrium process[1]. Under basic conditions (even mild aqueous bases used during extraction) or elevated temperatures, the alkoxide intermediate reforms, expelling the cyanide ion and reverting to the starting ketone. Causality & Fix: Ensure your hydration reaction and subsequent workup are strictly maintained at a neutral or slightly acidic pH. Avoid prolonged exposure to aqueous bases and never concentrate the crude cyanohydrin at temperatures exceeding 30 °C.

Q: My LC-MS shows a major byproduct with an [M+H]+ of 259.0. How do I prevent this?

A: This mass corresponds to 2-(4-bromophenyl)-2-hydroxybutanoic acid , resulting from the over-hydrolysis of your target amide. Amides act as intermediates in the hydrolysis of nitriles to carboxylic acids. If you are using classic strong acid methods (e.g., concentrated H2​SO4​ ), the harsh conditions drive the reaction past the amide stage. Causality & Fix: Switch to a milder, chemoselective hydration method. Using activated manganese dioxide ( MnO2​ ) acts as a heterogeneous catalyst that selectively stops at the amide stage without cleaving the C–N bond[4].

Q: I switched to a Palladium-catalyzed transfer hydration to avoid over-hydrolysis, but now I am losing the bromine atom on the phenyl ring. What is happening?

A: You are experiencing hydrodehalogenation (debromination) . While Pd-catalyzed transfer hydration is highly efficient for converting cyanohydrins to α -hydroxyamides[2], palladium complexes are highly active for oxidative addition into aryl C–Br bonds[3]. If any Pd(II) is reduced to Pd(0) during the reaction, it will insert into the C–Br bond, yielding 2-phenyl-2-hydroxybutanamide. Causality & Fix: For aryl bromides, transition-metal catalysts should be avoided unless strictly necessary. If you must use Pd, ensure a strictly oxidative environment. Otherwise, revert to the modified MnO2​ protocol detailed below.

Quantitative Data for Side Product Identification
Compound / Side ProductMechanism of FormationLC-MS Exact Mass [M+H]+ Key 1 H-NMR Diagnostic Signal (DMSO- d6​ )
Target Amide Controlled Hydration258.0 / 260.0 Two distinct broad singlets (~7.2, 7.4 ppm) for primary −NH2​
Ketone Byproduct Retro-cyanohydrin cleavage213.0 / 215.0Loss of aliphatic −OH ; deshielded α−CH2​ quartet (~3.0 ppm)
Acid Byproduct Over-hydrolysis259.0 / 261.0Loss of −NH2​ signals; broad −COOH peak >12.0 ppm
Debrominated Amide Pd-mediated dehalogenation180.1Loss of AA'BB' aromatic pattern; appearance of 5H multiplet (7.2-7.5 ppm)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Synthesis of 2-(4-Bromophenyl)-2-hydroxybutanenitrile

Objective: Maximize forward equilibrium while preventing thermal or basic degradation.

  • Setup & Initiation: Dissolve 1-(4-bromophenyl)propan-1-one (1.0 eq, 10 mmol) in a biphasic mixture of MTBE (20 mL) and 0.1 M Sodium Phosphate buffer (pH 5.5, 20 mL).

    • Causality: The buffered system prevents the strong basic conditions that drive the retro-cyanohydrin reaction[1].

  • Reagent Addition: Cool the mixture to 0–5 °C. Slowly add an aqueous solution of NaCN (1.5 eq, 15 mmol) dropwise over 15 minutes.

    • Validation Checkpoint 1: Monitor the aqueous layer pH using a calibrated probe; it must remain between 5.0 and 6.5. If pH rises >7.0, the equilibrium will stall.

  • Reaction Monitoring: Stir vigorously at 5 °C for 4 hours.

    • Validation Checkpoint 2: Analyze the organic layer via TLC (Hexanes:EtOAc 8:2). The ketone starting material ( Rf​ ~0.6, UV active) must be completely replaced by the more polar cyanohydrin spot ( Rf​ ~0.3, UV active).

  • Quench & Isolation: Quench the reaction by adding saturated aqueous NaHSO3​ (10 mL) to safely destroy excess cyanide. Separate the organic layer, wash with brine (20 mL), dry over MgSO4​ , and concentrate under reduced pressure.

    • Critical Parameter: The water bath temperature during rotary evaporation must not exceed 30 °C to prevent thermal retro-cyanation.

Protocol B: Controlled Hydration to Target Amide (Modified MnO2​ Method)

Context: We bypass Pd-catalyzed hydration[2] specifically for this substrate to eliminate the risk of C–Br bond insertion[3]. We utilize a modified metal-oxide approach[4].

  • Setup: Dissolve the crude cyanohydrin from Protocol A in anhydrous dichloromethane (DCM, 30 mL). Add activated modified MnO2​ (10 equivalents by weight relative to the cyanohydrin).

    • Causality: MnO2​ acts as a mild, heterogeneous surface catalyst that coordinates the nitrile, facilitating nucleophilic attack by trace water without possessing the basicity required to cleave the resulting amide[4].

  • Reaction: Stir the black suspension vigorously at room temperature (20–25 °C) for 12–16 hours.

    • Validation Checkpoint 3: Monitor by LC-MS. The cyanohydrin peak should cleanly convert to the amide peak ( [M+H]+ 258.0/260.0). If an [M+H]+ 259.0 peak begins to appear, over-hydrolysis is initiating; proceed immediately to isolation.

  • Isolation: Filter the suspension through a tightly packed pad of Celite to remove the MnO2​ . Wash the pad thoroughly with EtOAc (3 x 20 mL) to ensure complete recovery of the polar amide product. Concentrate the filtrate.

    • Validation Checkpoint 4: 1 H-NMR (DMSO- d6​ ) of the crude solid must show the diagnostic primary amide −NH2​ protons between 7.0–7.5 ppm and the intact AA'BB' aromatic pattern of the 4-bromophenyl ring.

Frequently Asked Questions (FAQs)

Q: Can I scale up the cyanohydrin formation safely? A: Yes, but standard NaCN/H+ methods generate highly toxic HCN gas in situ. For scale-up >50 mmol, we highly recommend substituting NaCN with Trimethylsilyl cyanide (TMSCN) and a catalytic Lewis acid (e.g., ZnI2​ ). This bypasses free HCN generation and forms a stable O-TMS cyanohydrin, which can be easily deprotected during the subsequent hydration step.

Q: Can I recover and reuse the MnO2​ catalyst? A: While theoretically possible, the surface active sites of MnO2​ become heavily hydrated and passivated by polar organic residues during this reaction. For consistent yields and to prevent unpredictable over-hydrolysis rates, we recommend using fresh, activated MnO2​ for each batch.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-Aryl-2-Hydroxybutanamide Synthesis

Introduction Welcome to the technical support center for the synthesis of 2-aryl-2-hydroxybutanamides. These chiral tertiary α-hydroxy amides are crucial structural motifs in numerous biologically active compounds and se...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of 2-aryl-2-hydroxybutanamides. These chiral tertiary α-hydroxy amides are crucial structural motifs in numerous biologically active compounds and serve as valuable intermediates in pharmaceutical development.[1][2] Their synthesis, particularly in an enantioselective manner, presents distinct challenges that require careful optimization of reaction conditions.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based solutions to common problems encountered during synthesis, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2-aryl-2-hydroxybutanamides?

The most prevalent methods involve the addition of a carbon nucleophile to an α-keto amide precursor. The primary routes include:

  • Grignard Reactions: Addition of an ethylmagnesium halide to a 2-oxo-2-aryl-acetamide. This is a robust and widely used method for creating the tertiary alcohol moiety.[3]

  • Organolithium Additions: Similar to Grignard reactions, organolithium reagents can be used, sometimes offering different reactivity or selectivity profiles.[4]

  • Enantioselective Alkynylation: The addition of terminal alkynes to α-keto amides mediated by a chiral catalyst, followed by reduction of the alkyne, can produce chiral quaternary α-hydroxy amides.[1]

  • Passerini Three-Component Reaction (P-3CR): This reaction combines an isocyanide, a carboxylic acid, and a ketone (in this case, 1-arylethanone) to form an α-acyloxy amide, which can then be hydrolyzed to the desired α-hydroxy amide.[5][6] While efficient, this is an indirect route.

Q2: How do I choose between a Grignard reaction and an enantioselective catalytic method?

The choice depends on your primary objective:

  • For Racemic Material or Initial Screening: A Grignard reaction is often the most straightforward, cost-effective, and rapid method to generate the target compound without stereochemical control. It is ideal for initial biological screening or for developing analytical methods.

  • For Enantiopure Compounds: When a specific stereoisomer is required, a catalytic enantioselective addition is superior. Methods using chiral ligands with metals like Zinc (Zn) or Silver (Ag) can provide high enantioselectivity (ee), directly yielding the desired enantiomer and avoiding challenging chiral resolution steps.[1][7][8]

Q3: What are the key safety considerations for these syntheses?
  • Grignard/Organolithium Reagents: These are highly reactive, pyrophoric, and extremely sensitive to moisture and air.[9] All reactions must be conducted under a strictly inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[9]

  • Isocyanides (for Passerini reactions): Many isocyanides are volatile and have a strong, unpleasant odor. They should be handled in a well-ventilated fume hood.

  • Quenching: The quenching of organometallic reactions is highly exothermic and can release flammable gases. Always cool the reaction mixture in an ice bath before slowly adding the quenching agent (e.g., saturated aqueous ammonium chloride).

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: Low or No Product Yield
Q: My Grignard reaction with the α-keto amide is not working or gives a very low yield. What went wrong?

This is a common issue often traced back to the Grignard reagent itself or the reaction conditions.

Potential Causes & Solutions:

  • Poor Grignard Reagent Quality: The Grignard reagent may not have formed successfully or may have degraded.

    • Solution: Ensure your magnesium turnings are fresh and the surface is activated. Common activation methods include adding a small crystal of iodine (the color will disappear upon initiation) or a few drops of 1,2-dibromoethane.[9] Always use anhydrous ether or THF as the solvent.[9]

  • Presence of Moisture: Grignard reagents are potent bases and are readily destroyed by water.

    • Solution: Rigorously dry all glassware in an oven ( >120°C) and cool under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure your α-keto amide starting material is also dry.[9]

  • Side Reaction (Enolization): The α-keto amide has acidic protons on the carbon adjacent to the ketone. If the Grignard reagent acts as a base instead of a nucleophile, it will simply deprotonate the starting material, which is then reprotonated during workup, leading to recovery of starting material.

    • Solution: Perform the reaction at low temperatures (e.g., -78°C to 0°C). Lower temperatures disfavor the enolization pathway and promote nucleophilic addition.[10] Add the Grignard reagent slowly to the solution of the α-keto amide to avoid high local concentrations.

  • Steric Hindrance: If the aryl group on the α-keto amide is very bulky (e.g., has large ortho-substituents), the nucleophilic attack by the Grignard reagent can be sterically hindered.

    • Solution: Consider using a less sterically demanding nucleophile if possible, or be prepared for longer reaction times and potentially lower yields.

Problem 2: Poor Enantioselectivity in Catalytic Reaction
Q: I am attempting an asymmetric addition to an α-keto amide, but the enantiomeric excess (ee) is low. How can I improve it?

Achieving high enantioselectivity is a delicate balance of multiple factors.

Potential Causes & Solutions:

  • Suboptimal Catalyst/Ligand: The chosen chiral ligand may not be suitable for your specific substrate.

    • Solution: Screen a panel of chiral ligands. For zinc-mediated additions, ligands based on amino alcohols are common.[1] For other metals, ligands like bis(oxazolines) or Schiff bases can be effective.[8] The steric and electronic properties of the ligand must be matched to the substrate.

  • Incorrect Temperature: Asymmetric reactions are often highly sensitive to temperature.

    • Solution: Generally, lower temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. Try running the reaction at 0°C, -20°C, or even -78°C. However, this often comes at the cost of a slower reaction rate.

  • Solvent Effects: The solvent plays a critical role in the geometry of the transition state by coordinating to the metal center and solvating the intermediates.

    • Solution: Screen a variety of solvents. Apolar solvents like toluene or dichloromethane often give different results than more coordinating solvents like THF. Refer to the literature for the specific catalytic system you are using. For example, Passerini reactions are often faster in apolar, aprotic solvents.[5]

  • Metal Salt Impurities: Trace amounts of other metals can interfere with the chiral catalyst, leading to a competing, non-selective background reaction.

    • Solution: Use high-purity metal salts and reagents. Ensure the reaction vessel is scrupulously clean.

Problem 3: Complex Product Mixture & Side Reactions
Q: After my reaction, TLC/LCMS analysis shows multiple spots/peaks, not just my desired product. What are these byproducts?

Side reactions are common, especially with highly reactive organometallics.

Potential Causes & Solutions:

  • Double Addition (Grignard Reaction): Although the amide is generally less reactive than a ketone, a second equivalent of the Grignard reagent can potentially react with the newly formed tertiary alkoxide intermediate under harsh conditions.

    • Solution: Use a controlled stoichiometry (e.g., 1.05-1.1 equivalents of the Grignard reagent). Maintain low reaction temperatures and add the Grignard reagent slowly.

  • Wurtz Coupling (Grignard Reaction): A common byproduct is the coupling of the Grignard reagent with unreacted ethyl halide, forming butane.

    • Solution: This is favored by high local concentrations of the ethyl halide during Grignard formation. Add the halide slowly to the magnesium turnings to ensure it reacts as it is added.[9]

  • Reduction of the Ketone: If the Grignard reagent has a β-hydride (like ethylmagnesium bromide), it can act as a reducing agent, converting the α-keto amide to a secondary α-hydroxy amide.

    • Solution: While difficult to completely eliminate, this is usually a minor pathway. Lower temperatures can help. If it is a major problem, a different organometallic reagent without β-hydrides may be necessary.

Problem 4: Difficulty in Product Isolation and Purification
Q: My product seems to be very polar and is difficult to purify by standard silica gel chromatography. What should I do?

The combination of a hydroxyl group and an amide group makes these molecules quite polar, which can lead to purification challenges.[11]

Potential Causes & Solutions:

  • Strong Retention on Silica Gel: The polar functional groups interact strongly with the acidic silica surface, leading to peak tailing and low recovery.

    • Solution 1 (Solvent System): Use a more polar mobile phase. A gradient of methanol in dichloromethane or ethyl acetate in hexanes with a small amount of triethylamine (0.1-1%) can help by neutralizing the acidic sites on the silica gel.

    • Solution 2 (Alternative Media): Consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative. For very polar compounds, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase may be more effective.[11] Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent technique for purifying highly polar compounds.[12]

  • Product is Water-Soluble: During aqueous workup, a significant amount of product may remain in the aqueous layer, reducing the isolated yield.

    • Solution: Extract the aqueous layer multiple times (e.g., 3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane. If the product is extremely water-soluble, consider a continuous liquid-liquid extraction apparatus or salting out the product by saturating the aqueous layer with NaCl before extraction.

  • Recrystallization Issues: If attempting purification by recrystallization, finding a suitable solvent system can be difficult.

    • Solution: Try solvent systems like ethyl acetate/hexanes, acetone/water, or ethanol/water. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.[13]

Visual & Data-Driven Guides

Workflow & Troubleshooting Diagrams

A logical workflow is critical for efficient optimization. The following diagrams illustrate a general approach to synthesis and a decision tree for troubleshooting low yield.

Synthesis Optimization Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction Execution cluster_analysis Phase 3: Analysis & Optimization cluster_decision Phase 4: Decision Start Define Target & Scale Reagents Source High-Purity α-Keto Amide & Reagents Start->Reagents Glassware Dry Glassware & Setup Inert Atmosphere Reagents->Glassware Reaction Perform Initial Reaction (e.g., Grignard at 0°C) Glassware->Reaction Monitor Monitor by TLC/LCMS Reaction->Monitor Workup Quench & Aqueous Workup Monitor->Workup Crude Analyze Crude Mixture (NMR, LCMS) Workup->Crude Purify Purify Product Crude->Purify Characterize Characterize Pure Product (Yield, Purity, ee%) Purify->Characterize Decision Result Acceptable? Characterize->Decision End Process Complete Decision->End Yes Optimize Identify Issue & Return to Optimization Loop Decision->Optimize No Optimize->Reaction Adjust Conditions

Caption: General workflow for synthesis and optimization.

Troubleshooting Low Yield Start Low or No Yield Observed CheckSM Starting Material (SM) Consumed? Start->CheckSM CheckConditions Reaction Conditions (Temp, Time)? CheckSM->CheckConditions Yes Sol_SM_Unreacted Cause: Reagent Failure or Poor Activation. Fix: Remake Grignard, Check Inert Atmosphere, Dry Reagents. CheckSM->Sol_SM_Unreacted No CheckReagent Grignard/Organometallic Reagent Quality? Success Yield Improved CheckReagent->Success CheckWorkup Losses During Workup/Purification? CheckConditions->CheckWorkup Optimal Sol_Temp Cause: Enolization or Decomposition. Fix: Lower Reaction Temp (-78°C), Slow Reagent Addition. CheckConditions->Sol_Temp Suboptimal Sol_Workup Cause: Product is Water Soluble or Degrades on Silica. Fix: Re-extract Aqueous Layers, Use Alternative Chromatography. CheckWorkup->Sol_Workup Yes Sol_SM_Unreacted->CheckReagent Sol_SM_Consumed Cause: SM Consumed but No Product Formed. Likely Degradation or Byproduct Formation. Sol_Temp->Success Sol_Workup->Success

Caption: Decision tree for troubleshooting low reaction yield.

Data Tables for Optimization

Table 1: Comparison of Key Synthetic Methodologies

FeatureGrignard ReactionCatalytic Asymmetric AdditionPasserini Reaction (Indirect)
Primary Goal Racemic synthesis, rapid accessEnantioselective synthesisDiversity generation
Stereocontrol NoneHigh (requires optimization)None (unless chiral components used)
Key Reagents α-Keto amide, EtMgBrα-Keto amide, Et₂Zn, Chiral LigandKetone, Isocyanide, Carboxylic Acid
Common Solvents THF, Diethyl EtherToluene, CH₂Cl₂, THFCH₂Cl₂, Toluene (aprotic, non-polar)[5]
Typical Temp. -78°C to RT-78°C to 0°CRoom Temperature
Pros Simple, cost-effective, high yieldDirect access to single enantiomerConvergent, high atom economy
Cons No stereocontrol, side reactionsRequires expensive ligands, sensitiveIndirect route, byproduct formation

Table 2: Starting Parameters for Reaction Condition Screening

ParameterCondition A (Aggressive)Condition B (Standard)Condition C (Mild)Rationale
Temperature Room Temperature (20°C)0°C-78°C (Dry Ice/Acetone)Lower temperatures often increase selectivity and minimize side reactions like enolization.
Reagent Equiv. 1.5 eq.1.2 eq.1.05 eq.Using a slight excess ensures full conversion of the limiting reagent, but a large excess can promote side reactions.
Concentration 1.0 M0.5 M0.1 MHigher concentrations can speed up the reaction but may cause solubility or heat transfer issues. Slower addition under dilute conditions is often safer and more selective.
Solvent THFTolueneDichloromethane (DCM)Solvent polarity and coordinating ability dramatically affect the reactivity of organometallics and the structure of catalytic transition states.

Experimental Protocols

Protocol 1: Racemic Synthesis via Grignard Reaction

Objective: To synthesize racemic 2-hydroxy-2-phenylbutanamide.

Materials:

  • 2-Oxo-2-phenylacetamide (1.0 equiv)

  • Magnesium turnings (1.5 equiv)

  • Ethyl bromide (1.4 equiv)

  • Anhydrous Diethyl Ether or THF

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

Procedure:

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small volume of anhydrous diethyl ether and a crystal of iodine. Slowly add a solution of ethyl bromide in anhydrous diethyl ether via the dropping funnel. The reaction should initiate, evidenced by bubbling and the disappearance of the iodine color. Maintain a gentle reflux by controlling the addition rate.[9] After the addition is complete, continue to stir for 30-60 minutes.

  • Addition Reaction: Cool the Grignard solution to 0°C using an ice bath. Dissolve the 2-oxo-2-phenylacetamide in anhydrous THF and add it dropwise to the Grignard reagent via the dropping funnel.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 1-2 hours.

  • Quenching: Cool the reaction mixture to 0°C and slowly add saturated aqueous NH₄Cl solution to quench the excess Grignard reagent.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 30-70% ethyl acetate in hexanes) or by recrystallization.

Protocol 2: General Procedure for Catalytic Enantioselective Addition

Objective: To synthesize an enantioenriched 2-aryl-2-hydroxybutanamide.

Materials:

  • α-Aryl-α-ketoamide (1.0 equiv)

  • Diethylzinc (ZnEt₂) (2.0 equiv)

  • Chiral amino alcohol ligand (e.g., (-)-N-methylephedrine) (0.1 equiv)

  • Anhydrous Toluene

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Apparatus Setup: Under a strict nitrogen atmosphere in a flame-dried flask, dissolve the chiral amino alcohol ligand in anhydrous toluene.

  • Catalyst Formation: Cool the solution to 0°C. Slowly add diethylzinc (typically a 1.0 M solution in hexanes) and stir the mixture for 30 minutes at 0°C to pre-form the chiral catalyst complex.

  • Addition Reaction: Add a solution of the α-aryl-α-ketoamide in anhydrous toluene dropwise to the catalyst mixture at 0°C.

  • Monitoring: Allow the reaction to stir at 0°C or as optimized. Monitor the reaction progress by TLC or chiral HPLC to determine both conversion and enantiomeric excess.

  • Quenching & Workup: Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the product by flash column chromatography. Determine the final enantiomeric excess by chiral HPLC analysis.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Passerini Reactions. Benchchem.
  • Miller, S. J., et al. (2006). A chiral Ag-based catalyst for practical, efficient, and highly enantioselective additions of enolsilanes to alpha-ketoesters. PubMed.
  • González, A., et al. (2000). Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Synthesis of chiral tertiary α‐hydroxy amide 2 w.
  • Miller, S. J., et al. (2006). A Chiral Ag-Based Catalyst for Practical, Efficient, and Highly Enantioselective Additions of Enolsilanes to α-Ketoesters. Journal of the American Chemical Society.
  • Wang, J., et al. (2010). Highly diastereo- and enantioselective organocatalytic michael addition of α-ketoamides to nitroalkenes. PubMed.
  • Prieto, E., Andrés, C., & Nieto, J. (2025). Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides. Organic & Biomolecular Chemistry.
  • Li, T., et al. (2025). Enantioselective Access to Chiral γ-Ketoamides via Photoredox Catalyzed Carbamoyl Radical Addition/Asymmetric Protonation.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage.
  • Müller, T. J. J., et al. (n.d.). A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions. PMC.
  • Maruoka, K., et al. (n.d.). Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. PMC.
  • Benchchem. (n.d.). optimizing temperature and addition rate for Grignard reagent synthesis. Benchchem.
  • Martinho, A., et al. (2022). Passerini Reaction to Access α‐Hydroxy Amides by Facile Decarbonylation/Decarboxylation of Oxalic Acid. European Journal of Organic Chemistry.
  • Edelmann, F. T. (2020). What is the best technique for amide purification?
  • Shaabani, S., et al. (2021). Unconventional Passerini Reaction toward α-Aminoxy-amides.
  • Lu, D., et al. (n.d.). Synthesis of α-Hydroxy Amides.
  • Biotage. (2023).
  • Hein, J. E., et al. (n.d.). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. PMC.
  • Dömling, A., et al. (2025). Privileged scaffolds on demand: a Passerini-based strategy toward α-ketoamides. Organic & Biomolecular Chemistry.
  • Kumar, A., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. [No Source Provided].
  • Jensen, K. F., et al. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT.
  • Benchchem. (2026). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. Benchchem.
  • Krishtal, A., et al. (2018). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses Procedure.
  • Orr, R. K., et al. (2017). A Modular Synthesis of 2-Alkyl- and 2-Arylchromans via a Three-Step Sequence. Synthesis.
  • Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? Reddit.
  • Raines, R. T., et al. (2021). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. DSpace@MIT.
  • Google Patents. (2020). Method for preparing 2-aryl malonamide and applications thereof.
  • Li, Z., et al. (2024). Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. PubMed.
  • ResearchGate. (n.d.). Synthesis, some Properties and Reactions of 2-Amino-N'-Aryl(or Alkyl)Benzamidines.

Sources

Troubleshooting

Technical Support Center: Resolving Peak Co-Elution in HPLC Analysis of 2-Hydroxybutanamides

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to address the specific chromatographic challenges associated with 2-hydroxybutanamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to address the specific chromatographic challenges associated with 2-hydroxybutanamides. These low-molecular-weight (103.12 g/mol ), highly polar, and chiral aliphatic amides frequently suffer from severe peak co-elution. Because they lack an extended conjugated π -system, UV detection is typically restricted to low wavelengths (e.g., 210 nm) 1, which limits mobile phase selection and exacerbates baseline noise during co-elution events.

This guide provides mechanistic explanations, diagnostic workflows, and self-validating protocols to resolve these critical issues.

Diagnostic Workflow

HPLC_Troubleshooting Start Peak Co-Elution Detected in 2-Hydroxybutanamide Analysis Type1 Co-elution at Solvent Front (Poor Retention) Start->Type1 Type2 Co-elution of Enantiomers (Chiral Overlap) Start->Type2 Type3 Co-elution with Impurities (e.g., Acidic Precursors) Start->Type3 Sol1 Implement HILIC or Mixed-Mode Chromatography Type1->Sol1 Sol2 Utilize Chiral Stationary Phase (e.g., Amylose-based CSP) Type2->Sol2 Sol3 Optimize Mobile Phase pH (pH < 3.0 to suppress ionization) Type3->Sol3 Val1 Validate: k' > 2.0 at 210 nm UV Sol1->Val1 Val2 Validate: Rs > 1.5 for (R) and (S) peaks Sol2->Val2 Val3 Validate: Baseline Resolution from Precursor Sol3->Val3

Diagnostic workflow for resolving 2-hydroxybutanamide HPLC co-elution issues.

Section 1: Troubleshooting FAQs

Q1: My 2-hydroxybutanamide peak is co-eluting with the solvent front ( t0​ ). How can I increase its retention? The Causality: 2-Hydroxybutanamide is highly hydrophilic. On a standard C18 reversed-phase column, the molecule's hydroxyl and amide groups form strong hydrogen bonds with the aqueous mobile phase. It lacks sufficient hydrophobic surface area to partition into the alkyl chains of the stationary phase, causing it to wash out in the void volume. The Solution: Abandon standard C18 in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode stationary phase (e.g., Obelisc R) 2. In HILIC, the stationary phase is polar (e.g., bare silica or amide-bonded). By using a highly organic mobile phase (typically >70% acetonitrile), a water-enriched layer forms on the silica surface. The polar 2-hydroxybutanamide partitions into this aqueous layer, significantly increasing retention.

Q2: I am analyzing a racemic mixture, but I only see a single broad peak. How do I resolve the (R) and (S) enantiomers? The Causality: Achiral stationary phases cannot differentiate the spatial orientation of the alpha-hydroxyl group. According to the Dalgliesh rule, chiral recognition requires at least three points of simultaneous interaction between the chiral selector and the analyte. The Solution: Employ a Chiral Stationary Phase (CSP) coated with polysaccharide derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD). The chiral cavities of the amylose backbone facilitate differential hydrogen bonding and dipole-dipole interactions with the (R) and (S) enantiomers. A normal-phase eluent (e.g., Hexane/Ethanol) is typically required to maintain the integrity of the coated CSP and maximize hydrogen-bonding interactions [[3]]().

Q3: My analyte is co-eluting with its synthetic precursor, 2-hydroxybutanoic acid. How do I achieve baseline separation? The Causality: If your mobile phase pH is near the pKa of 2-hydroxybutanoic acid (approximately 3.8), the acid exists in a dynamic equilibrium between its ionized and neutral states. This causes peak broadening and unpredictable retention that overlaps with the neutral 2-hydroxybutanamide. The amide group of 2-hydroxybutanamide remains un-ionized across the standard HPLC pH range. The Solution: Adjust the mobile phase pH to at least 1.5 units below the acid's pKa (e.g., pH 2.0 - 2.5) using phosphoric acid or trifluoroacetic acid (TFA). This fully protonates the carboxylic acid, rendering it neutral and more hydrophobic. The acid will then retain longer on a reversed-phase column, pulling it away from the early-eluting amide.

Section 2: Validated Experimental Protocols
Protocol A: HILIC Method for Polar Retention (Self-Validating)
  • Column Preparation: Install an Amide-bonded HILIC column (e.g., 4.6 x 150 mm, 3 µm). Flush with 50 column volumes of 50:50 Acetonitrile/Water to ensure complete hydration of the stationary phase.

  • Mobile Phase: Prepare an isocratic mixture of 85% Acetonitrile / 15% 10 mM Ammonium Formate buffer (adjusted to pH 3.0).

    • Causality: The high acetonitrile concentration forces the analyte into the stationary water layer. The buffer controls ionic interactions and ensures reproducible retention.

  • Flow Parameters: Set flow rate to 1.0 mL/min and column compartment temperature to 30°C.

  • Detection: Set UV detector to 210 nm.

  • Sample Preparation: Dissolve the sample in a diluent matching the mobile phase (85% ACN). Critical: Injecting samples dissolved in 100% water will disrupt the HILIC partition layer and cause severe peak splitting. Inject 5 µL.

  • System Suitability Validation: The method is validated for routine use only if the capacity factor ( k′ ) is ≥2.0 and the USP tailing factor is ≤1.5 .

Protocol B: Chiral Normal-Phase Separation (Self-Validating)
  • Column Preparation: Install a Chiralpak AD (Amylose-based CSP) column, 4.6 x 250 mm, 5 µm [[3]]().

  • Mobile Phase: Prepare a mixture of Hexane / Ethanol (60:40, v/v) containing 0.1% Diethylamine (DEA).

    • Causality: DEA acts as a basic modifier to suppress non-specific secondary interactions with residual silanols on the silica support, preventing peak tailing.

  • Flow Parameters: Set flow rate to 0.8 mL/min.

  • Temperature Control: Set column compartment to exactly 25°C. Critical: Chiral recognition is highly temperature-dependent; fluctuations will shift the selectivity ( α ).

  • Detection: Set UV detector to 210 nm.

  • System Suitability Validation: The method is validated only if the resolution ( Rs​ ) between the (R) and (S) enantiomers is ≥1.5 (baseline resolution).

Section 3: Chromatographic Data Summary
Chromatographic ChallengeRecommended Stationary PhaseOptimal Mobile PhaseExpected Outcome (Validation Metric)
Solvent Front Co-elution Amide-HILIC or Mixed-Mode RP85% ACN / 15% Aqueous BufferIncreased retention ( k′>2.0 )
Enantiomeric Overlap Amylose-based CSP (Chiralpak AD)Hexane / Ethanol (60:40) + 0.1% DEABaseline chiral resolution ( Rs​>1.5 )
Acidic Precursor Co-elution Polar-embedded C18 (AQ-type)5% ACN / 95% Water (pH 2.5)Acid retains longer; distinct peaks ( Rs​>2.0 )
References
  • Cross-Validation of Analytical Methods for 2-Hydroxybutanamide: A Comparative Guide. Benchchem. 1

  • Amikacin | SIELC Technologies. SIELC Technologies. 2

  • A Stereospecific Synthesis of 24(S)-Hydroxyvitamin D2, a Prodrug for 1α,24(S)-Dihydroxyvitamin D2. Organic Process Research & Development - ACS Publications.3

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of 2-(4-Bromophenyl)-2-hydroxybutanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and operational challenges associated with the enantioselective syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and operational challenges associated with the enantioselective synthesis of 2-(4-Bromophenyl)-2-hydroxybutanamide.

The synthesis of tertiary hydroxy amides is a critical goal in drug development due to their prevalence in bioactive molecules and complex natural products[1]. To construct the chiral tertiary alcohol stereocenter at the α -position, the most robust and industrially scalable method is the catalytic asymmetric addition of diethylzinc (Et₂Zn) to 2-(4-bromophenyl)-2-oxoacetamide .

This guide provides a self-validating protocol, quantitative optimization data, and a mechanistic troubleshooting Q&A to ensure high yield and enantiomeric excess (ee) in your workflows.

Experimental Workflow & Mechanistic Pathway

The success of this reaction relies on the precise assembly of a bimetallic transition state. The bidentate coordination of the α -keto amide to a chiral titanium complex rigidifies the substrate[2]. This prevents free rotation and ensures that the subsequent transmetalation of the ethyl group from zinc to titanium occurs exclusively from one stereoface[3].

Pathway KetoAmide 2-(4-Bromophenyl)- 2-oxoacetamide CatComplex Chiral Ti-Complex Activation KetoAmide->CatComplex Coordination Bidentate Chelation (Rigid TS) CatComplex->Coordination Addition Et2Zn Transmetalation & Facial Attack Coordination->Addition Product (S)-2-(4-Bromophenyl)- 2-hydroxybutanamide Addition->Product

Caption: Catalytic workflow for the stereoselective synthesis of the tertiary alpha-hydroxy amide.

Standard Operating Procedure (SOP)

This step-by-step methodology utilizes (S)-(-)- α , α -Diphenyl-2-pyrrolidinemethanol ((S)-DPP) as the chiral ligand. Every step is designed to suppress the uncatalyzed, racemic background reaction.

Reagents:

  • 2-(4-Bromophenyl)-2-oxoacetamide (1.0 equiv, 10 mmol)

  • (S)-DPP ligand (0.1 equiv, 10 mol%)

  • Titanium(IV) isopropoxide (Ti(O i Pr) 4​ ) (1.2 equiv)

  • Diethylzinc (Et 2​ Zn) (1.0 M in hexanes, 2.5 equiv)

  • Anhydrous Toluene (50 mL)

Step-by-Step Protocol:

  • Catalyst Assembly: In a flame-dried Schlenk flask under strictly inert argon atmosphere, dissolve the (S)-DPP ligand in anhydrous toluene. Add Ti(O i Pr) 4​ dropwise at room temperature. Stir for exactly 1 hour. Causality: This incubation period is mandatory to ensure complete ligand exchange and the formation of the active chiral titanate complex before any substrate is introduced.

  • Substrate Coordination: Cool the reaction vessel to -20 °C using a cryocooler. Add 2-(4-Bromophenyl)-2-oxoacetamide in one portion. Stir for 30 minutes. Causality: The α -keto amide acts as a bidentate ligand. Cooling prevents premature side reactions while the substrate locks into the chiral pocket.

  • Nucleophilic Addition: Add Et 2​ Zn dropwise via a syringe pump at a strict rate of 0.1 mL/min. Causality: Et 2​ Zn is relatively unreactive toward ketones on its own, but local concentration spikes can force the uncatalyzed background reaction. Slow addition ensures all Et 2​ Zn undergoes transmetalation with the Ti-complex first.

  • Quench & Isolation: After 12 hours at -20 °C, carefully quench the reaction with 20 mL of saturated aqueous NH 4​ Cl. Extract with ethyl acetate (3 x 30 mL), dry over Na 2​ SO 4​ , and purify via flash column chromatography (Hexanes/EtOAc gradient).

Quantitative Data & Parameter Optimization

The table below summarizes the causality between reaction parameters and stereochemical outcomes.

EntrySolventTemp (°C)Ti(O i Pr) 4​ (equiv)Yield (%)Enantiomeric Excess (ee %)
1THF00.24512
2Toluene01.28278
3 Toluene -20 1.2 89 94
4Hexanes-201.26588

Data Interpretation: THF (Entry 1) acts as a coordinating solvent, competitively binding to the titanium center and destroying the rigid chiral environment. Toluene (Entry 3) provides the optimal non-coordinating environment. A stoichiometric amount of Ti(O i Pr) 4​ (>1.0 equiv) is required to fully activate the substrate.

Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Low ee (<70%) Check1 Et2Zn added too fast? Issue->Check1 Check2 Solvent strictly anhydrous? Check1->Check2 No Sol1 Use syringe pump (0.1 mL/min) Check1->Sol1 Yes Sol2 Use activated 4Å MS Check2->Sol2 No Root Background reaction outcompetes chiral TS Check2->Root Yes

Caption: Troubleshooting decision tree for resolving low enantioselectivity during ethyl addition.

FAQ 1: My enantiomeric excess (ee) is plateauing at 70% despite lowering the temperature. How do I fix this?

Diagnostic: This is a classic symptom of the uncatalyzed background reaction outcompeting the chiral pathway. Diethylzinc can add directly to the highly electrophilic α -keto amide without interacting with the chiral ligand. Solution: Ensure the Ti(O i Pr) 4​ / ligand complex is fully pre-formed for at least 1 hour before adding the substrate. If the catalyst is not fully assembled, free Ti(O i Pr) 4​ will catalyze a racemic addition. Furthermore, verify the syringe pump rate; fast addition of Et 2​ Zn overwhelms the catalytic cycle.

FAQ 2: I am observing a significant amount of 2-(4-bromophenyl)-2-hydroxyacetamide (the reduction product) instead of the ethylated product. What causes this?

Diagnostic: The active ethyltitanium intermediate is susceptible to β -hydride elimination. Instead of transferring the ethyl carbon to the carbonyl, the complex transfers a hydride, reducing the ketone to a secondary alcohol. Solution: β -hydride elimination is highly temperature-dependent. Ensure your cooling bath is strictly maintained at -20 °C or lower throughout the entire 12-hour reaction period. Do not allow the reaction to warm to room temperature before the NH 4​ Cl quench.

FAQ 3: The reaction stalls at ~50% conversion. Adding more Et₂Zn doesn't push the reaction forward.

Diagnostic: There are two primary causes: product inhibition or reagent degradation. The resulting tertiary alkoxide product can tightly bind to the titanium catalyst, preventing turnover. Alternatively, Et 2​ Zn rapidly degrades to insoluble ethylzinc ethoxide upon exposure to trace oxygen or moisture. Solution: First, titrate your Et 2​ Zn solution with iodine to verify its exact molarity before use. If the reagent is viable, the issue is product inhibition. Increase the catalyst loading to 15-20 mol%, or add a non-nucleophilic coordinating additive (such as a small amount of PEG-400) to help displace the product from the metal center and turn over the catalyst.

References

  • Synthesis of Tertiary β-Hydroxy Amides by Enolate Additions to Acylsilanes. Journal of the American Chemical Society - ACS Publications. URL:[Link][1]

  • Catalytic asymmetric α-amination of β-keto esters and β-keto amides with a chiral N,N′-dioxide–copper(i) complex. Organic Chemistry Frontiers (RSC Publishing). URL:[Link][2]

  • Bioactive Four-Membered Heterocycles: Natural Products, Green Synthesis and Bioactivity. DOKUMEN.PUB. URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 2-(4-Bromophenyl)-2-hydroxybutanamide Derivatives in Anticonvulsant Drug Discovery

As drug development professionals seek to optimize central nervous system (CNS) therapeutics, the structural modification of known pharmacophores remains a critical strategy. This guide provides an in-depth comparative a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals seek to optimize central nervous system (CNS) therapeutics, the structural modification of known pharmacophores remains a critical strategy. This guide provides an in-depth comparative analysis of the biological activity of DL-hydroxybenzenamides, with a specific focus on 2-(4-Bromophenyl)-2-hydroxybutanamide (CAS 620950-13-2) and its derivatives. By evaluating these compounds against established reference standards like Phenobarbital, researchers can better understand the structure-activity relationships (SAR) that drive anticonvulsant efficacy.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The core scaffold of these derivatives relies on a 2-hydroxybutanamide moiety linked to a phenyl ring. While the amide and hydroxyl groups serve as essential hydrogen bond donors and acceptors for receptor engagement, the substitution pattern on the phenyl ring dictates the molecule's in vivo success .

The Causality of Halogenation: Experimental data reveals that unsubstituted phenyl derivatives (e.g., DL-2-hydroxy-2-phenylhexanamide) exhibit weak anticonvulsant activity. However, the incorporation of a bromine atom at the para (4') or meta (3') position fundamentally transforms the molecule's pharmacokinetic and pharmacodynamic profile.

  • Blood-Brain Barrier (BBB) Penetration: Bromine is highly lipophilic. Its addition increases the overall LogP of the molecule, driving rapid and efficient partitioning across the BBB, a non-negotiable requirement for CNS active agents.

  • Halogen Bonding: The polarizability of the heavy bromine atom creates a "sigma-hole"—a localized region of positive electrostatic potential. This allows the 4-bromo derivative to form strong, directional halogen bonds with electron-rich amino acid residues (such as carbonyl oxygens) within the target receptor pocket, significantly lowering the dissociation rate compared to unhalogenated analogs.

Pathway PTZ Pentylenetetrazol (PTZ) Administration GABAA GABA-A Receptor Non-Competitive Blockade PTZ->GABAA Antagonizes Hyper Widespread Neuronal Hyperexcitability GABAA->Hyper Seizure Myoclonic & Tonic-Clonic Seizures Hyper->Seizure Drug 2-(4-Bromophenyl)- 2-hydroxybutanamide Modulation Allosteric Stabilization / Receptor Modulation Drug->Modulation Modulation->GABAA Overcomes Blockade Modulation->Hyper Restores Balance

Fig 1. Proposed pharmacological mechanism of 2-hydroxybutanamide derivatives against PTZ.

Comparative Biological Activity Data

The primary model for evaluating these derivatives is the Pentylenetetrazol (PTZ)-induced seizure model. Unlike the Maximal Electroshock (MES) model, which screens for compounds that prevent seizure spread, the PTZ model specifically identifies compounds that elevate the seizure threshold, making it the gold standard for absence and myoclonic seizure drug discovery .

As summarized in the table below, the 4-bromo and 3-bromo derivatives exhibit anticonvulsant activity that is statistically indistinguishable from the reference drug, Phenobarbital .

Compound NameCAS NumberSubstitutionPTZ Seizure ProtectionRelative Efficacy vs. Phenobarbital
DL-2-hydroxy-2-(4'-bromophenyl)butyramide 620950-13-24-BromoHigh~ 1.0x
DL-2-hydroxy-2-(3'-bromophenyl)butyramide 620950-12-13-BromoHigh~ 1.0x
DL-2-hydroxy-2-phenylhexanamide 63002-05-1UnsubstitutedLow< 0.3x
Phenobarbital (Reference Standard) 50-06-6N/AHigh1.0x

Self-Validating Experimental Protocol: PTZ-Induced Seizure Assay

To objectively compare the biological activity of new 2-hydroxybutanamide derivatives, researchers must employ a rigorously controlled, self-validating in vivo workflow. The following protocol ensures that any observed efficacy is a true pharmacological effect rather than an artifact of the experimental setup.

Methodology

Step 1: Formulation and Blinding

  • Action: Suspend the test compounds (e.g., 2-(4-Bromophenyl)-2-hydroxybutanamide), Phenobarbital (positive control, 50 mg/kg), and Vehicle (negative control, e.g., 0.5% methylcellulose) in identical opaque vials.

  • Causality: Blinding the administrator prevents observational bias during the subjective scoring of seizure severity.

Step 2: Prophylactic Administration

  • Action: Administer the formulations intraperitoneally (i.p.) to randomized cohorts of male Swiss albino mice (n=8 per group). Allow a 30-to-60-minute incubation period.

  • Causality: This incubation window aligns with the estimated Tmax​ (time to maximum serum concentration) for small, lipophilic amides, ensuring peak CNS exposure during the chemical challenge.

Step 3: The PTZ Challenge

  • Action: Administer a strictly calibrated convulsant dose of Pentylenetetrazol (85 mg/kg, subcutaneously) to all cohorts.

  • Causality: The 85 mg/kg dose is empirically determined to be the CD100​ (Convulsive Dose 100%)—the exact concentration required to induce clonic seizures in 100% of vehicle-treated animals. Using the CD100​ maximizes the assay's dynamic range.

Step 4: Observation and System Validation

  • Action: Isolate animals in individual transparent cages and observe for 30 minutes. Record the latency to the first myoclonic jerk and the absence/presence of generalized tonic-clonic seizures.

  • Validation Check (Critical): The entire assay run must be discarded if the Vehicle group does not reach 100% seizure incidence, or if the Phenobarbital group fails to show >90% protection. This internal logic gate guarantees the trustworthiness of the data generated for the novel derivatives.

Workflow N1 Blinded Admin (i.p.) Vehicle / Test / Control N2 Incubation Window (30-60 mins for Tmax) N1->N2 N3 PTZ Challenge (s.c.) Administer CD100 N2->N3 N4 30-Min Observation Score Latency & Severity N3->N4 N5 Validation Gate Check Controls N4->N5

Fig 2. Self-validating in vivo workflow for PTZ-induced seizure evaluation.

Conclusion

The 2-(4-Bromophenyl)-2-hydroxybutanamide scaffold represents a highly validated, potent starting point for anticonvulsant drug discovery. Experimental evidence confirms that the strategic placement of the bromine atom is not merely an auxiliary modification, but the primary driver of its Phenobarbital-equivalent efficacy in PTZ-induced seizure models. By adhering to the self-validating protocols outlined above, development teams can reliably benchmark next-generation analogs against this powerful chemical backbone.

References
  • Meza-Toledo, S. E., Yasutake-Kimoto, L., Alcalá-Rentería, M., Domínguez-Rodríguez, M. A., Jaime-Rodríguez, R., Nava-Arzaluz, M. G., Gutiérrez-Laflor, G., Peralta-Cruz, J., & Carvajal-Sandoval, G. (2008). "Synthesis of DL-hydroxybenzenamides as Anticonvulsants." Arzneimittelforschung, 58(3), 105–110.[Link]

  • Kohn, H., et al. (2011). "Defining the Structural Parameters That Confer Anticonvulsant Activity by the Site-by-Site Modification of (R)-N′-Benzyl 2-Amino-3-methylbutanamide." Journal of Medicinal Chemistry, 54(19), 6888–6904.[Link]

Comparative

Advanced Structural Validation of 2-(4-Bromophenyl)-2-hydroxybutanamide: A Comparative Guide to Multimodal vs. Legacy Analytical Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Compendium Executive Summary In modern pharmaceutical development, the structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Compendium

Executive Summary

In modern pharmaceutical development, the structural and stereochemical validation of chiral building blocks is a non-negotiable regulatory requirement. 2-(4-Bromophenyl)-2-hydroxybutanamide (CAS: 620950-13-2) is a highly functionalized intermediate featuring a quaternary chiral center (C2) substituted with a hydroxyl group, an ethyl chain, a bromophenyl ring, and a primary amide.

Agencies like the FDA and EMA increasingly require extensive, unambiguous structural validation for such compounds [1]. Legacy analytical methods—relying on 1D Nuclear Magnetic Resonance (NMR) and low-resolution mass spectrometry—frequently fail to resolve the exact connectivity of quaternary carbons or provide baseline enantiomeric resolution.

As a Senior Application Scientist, I have designed this guide to objectively compare legacy techniques against an Advanced Multimodal Platform (High-Resolution Mass Spectrometry [HRMS-QTOF] coupled with 2D-NMR and Chiral Supercritical Fluid Chromatography [SFC]). This guide details the causality behind these instrumental choices and provides self-validating protocols for immediate laboratory implementation.

The Causality of Experimental Choices: Overcoming Mechanistic Challenges

To understand why a multimodal approach is superior, we must dissect the specific structural challenges of 2-(4-Bromophenyl)-2-hydroxybutanamide:

  • The Quaternary Carbon Dilemma (C2): The chiral center (C2) has no directly attached protons. In standard 1D 13 C NMR, quaternary carbons relax slowly and lack Nuclear Overhauser Effect (NOE) enhancement, resulting in weak signals. More importantly, 1D NMR cannot definitively prove that the ethyl group, the bromophenyl group, and the hydroxyl group are all attached to this specific carbon rather than distributed across a regioisomeric backbone. We must use Heteronuclear Multiple Bond Correlation (HMBC) to detect long-range ( 2JCH​ and 3JCH​ ) couplings, mathematically locking the molecule's topology [2].

  • The Halogen Isotope Effect: Bromine possesses a distinct natural isotopic distribution (~50.69% 79 Br and ~49.31% 81 Br). Low-resolution MS often merges these into a broad, ambiguous peak. HRMS-QTOF is required to resolve the exact mass to <2 ppm and perfectly map the 1:1 M/M+2 isotopic fine structure, eliminating isobaric interferences [3].

  • Amide Hydrogen Bonding in Chromatography: Primary amides cause severe peak tailing in normal-phase chiral HPLC due to strong hydrogen bonding with the stationary phase. Chiral SFC , utilizing supercritical CO2​ , offers higher diffusivity and lower viscosity, penetrating chiral stationary phase pores rapidly to yield sharp, baseline-resolved enantiomeric peaks [4].

Workflow Comparison: Legacy vs. Advanced Multimodal Platform

The following diagram illustrates the logical progression and divergence of the two analytical strategies.

Workflow cluster_legacy Legacy Alternative cluster_advanced Advanced Multimodal Platform (Recommended) Start Sample: 2-(4-Bromophenyl) -2-hydroxybutanamide L1 Low-Res LC-MS (Nominal Mass Only) Start->L1 A1 HRMS-QTOF (Exact Mass & Isotope Map) Start->A1 L2 1D NMR Only (Missing Quaternary C) L1->L2 L3 Chiral HPLC (Peak Tailing / Long Runs) L2->L3 L_End Partial Confidence: Ambiguous Regioisomers L3->L_End A2 2D NMR (HSQC/HMBC) (Absolute Connectivity) A1->A2 A3 Chiral SFC (Rapid Enantiomeric Purity) A2->A3 A_End 100% Structural & Stereochemical Validation A3->A_End

Caption: Comparative analytical workflows for the structural validation of chiral amides.

Quantitative Performance Comparison
Analytical MetricLegacy Workflow (LRMS, 1D NMR, HPLC)Advanced Platform (HRMS, 2D NMR, SFC)Advantage of Advanced Platform
Mass Accuracy ± 0.5 Da< 2.0 ppm Eliminates isobaric false positives.
Isotope Resolution Poor (Merged M/M+2)Baseline Resolved ( 79 Br/ 81 Br) Confirms exact halogen count.
Connectivity Proof Inferred (High risk of error)Absolute (via 2J,3J HMBC) Unambiguous assignment of quaternary C2.
Chiral Run Time 30 - 45 minutes< 5 minutes 8x increase in throughput.
Solvent Waste ~45 mL per run (Hexane/IPA)< 3 mL per run (Methanol) Greener chemistry, lower disposal costs.

Structural Elucidation Logic: The 2D NMR Self-Validating System

To establish a self-validating protocol, we must rely on the intersection of multiple data points. The HMBC experiment is the cornerstone of this validation. By observing which protons correlate to the quaternary C2 carbon, we prove that all functional groups converge at a single locus.

NMRElucidation C2 Target: Quaternary C2 (~78 ppm) (No directly attached protons) Result Unambiguous Assignment of C2 Topology C2->Result H_Ethyl Ethyl Protons (H3, H4) HMBC1 HMBC: 2-Bond Coupling H_Ethyl->HMBC1 H_Arom Aromatic Protons (H2', H6') HMBC2 HMBC: 3-Bond Coupling H_Arom->HMBC2 H_Amide Amide Protons (NH2) HMBC3 HMBC: 3-Bond Coupling H_Amide->HMBC3 HMBC1->C2 HMBC2->C2 HMBC3->C2

Caption: HMBC correlation logic proving the convergence of substituents at the C2 quaternary center.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. Each step contains internal checks to ensure data integrity.

Protocol 1: Exact Mass & Isotope Profiling via HRMS-QTOF

Objective: Confirm the elemental composition ( C12​H16​BrNO2​ ) and the presence of a single bromine atom.

  • Sample Preparation: Dissolve 1 mg of 2-(4-Bromophenyl)-2-hydroxybutanamide in 1 mL of LC-MS grade Methanol. Dilute 1:100 in MeOH:H2​O (50:50) with 0.1% Formic Acid.

  • Instrument Setup: Agilent 6545 Q-TOF (or equivalent). Ionization mode: Electrospray Ionization Positive (ESI+).

  • Parameters: Capillary voltage at 3.5 kV; Gas temperature at 325°C; Drying gas flow at 10 L/min.

  • Data Acquisition: Scan range m/z 100–1000.

  • Validation Check: Extract the [M+H]+ ion chromatogram. You must observe a doublet at approximately m/z 286.0437 ( 79 Br) and 288.0417 ( 81 Br) with a relative intensity ratio of 1:1. Mass error must be calculated at 2.0 ppm [3].

Protocol 2: 2D NMR (HSQC & HMBC) Structural Elucidation

Objective: Map the carbon-hydrogen framework and assign the quaternary C2 carbon.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ . Crucial Causality: DMSO- d6​ is chosen over CDCl3​ or CD3​OD to prevent the rapid exchange of the hydroxyl (-OH) and amide (- NH2​ ) protons, allowing their signals to be observed and correlated [2].

  • Instrument Setup: 600 MHz NMR Spectrometer equipped with a cryoprobe for enhanced 13 C sensitivity.

  • HSQC Acquisition: Run 1H−13C HSQC to map all direct C-H bonds. The C2 carbon will not appear in this spectrum, confirming it is quaternary.

  • HMBC Acquisition: Run 1H−13C HMBC optimized for long-range couplings ( J=8 Hz).

  • Validation Check: Locate the 13 C resonance at ~75-80 ppm (C2). Verify cross-peaks originating from the ethyl CH2​ protons (~2.0 ppm), the aromatic ortho-protons (~7.4 ppm), and the amide protons (~7.2 ppm). If all three correlate to this single carbon, the regioisomeric structure is definitively proven.

Protocol 3: Enantiomeric Purity Determination via Chiral SFC

Objective: Resolve the (R) and (S) enantiomers rapidly without peak tailing.

  • Stationary Phase Selection: Use an Amylose tris(3,5-dimethylphenylcarbamate) coated column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 μ m). Causality: The carbamate linkages provide excellent chiral recognition for amides via hydrogen bonding and π−π interactions [4].

  • Mobile Phase: Supercritical CO2​ with 20% Methanol (isocratic).

  • Parameters: Flow rate at 3.0 mL/min; Backpressure at 120 bar; Column temperature at 35°C; UV detection at 220 nm.

  • Validation Check: Inject a racemic standard first to confirm baseline resolution ( Rs​≥1.5 ). Then inject the synthesized product. Calculate the Enantiomeric Excess (ee%) based on the integrated area under the curve (AUC) of the resolved peaks.

Conclusion

For complex, halogenated chiral intermediates like 2-(4-Bromophenyl)-2-hydroxybutanamide, legacy analytical techniques introduce unacceptable risks of structural misassignment and operational inefficiency. By transitioning to an Advanced Multimodal Platform integrating HRMS-QTOF, 2D NMR, and Chiral SFC, laboratories can achieve 100% structural confidence, comply with stringent regulatory demands, and drastically reduce analytical cycle times.

References

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass. Available at:[Link]

  • Identification and structural characterization of three psychoactive substances... National Center for Biotechnology Information (PMC). Available at:[Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at:[Link]

Validation

Assessing the Purity of Synthesized 2-(4-Bromophenyl)-2-hydroxybutanamide: A Comparative Guide

Executive Summary For drug development professionals and synthetic chemists, establishing the absolute purity of a synthesized intermediate is a non-negotiable gateway to downstream success. 2-(4-Bromophenyl)-2-hydroxybu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, establishing the absolute purity of a synthesized intermediate is a non-negotiable gateway to downstream success. 2-(4-Bromophenyl)-2-hydroxybutanamide is a highly functionalized molecule featuring a halogenated aromatic ring, a tertiary alcohol, a primary amide, and a critical stereocenter at the C2 position. Because of this structural complexity, assessing its purity is a bipartite challenge requiring the evaluation of both chemical purity (the absence of synthetic byproducts) and enantiomeric purity (the ratio of stereoisomers).

This guide objectively compares the industry-standard analytical alternatives—Reverse-Phase HPLC, Quantitative NMR (qNMR), and Chiral HPLC—detailing the causality behind each method and providing self-validating experimental protocols.

Structural Causality & Analytical Strategy

The physicochemical properties of 2-(4-Bromophenyl)-2-hydroxybutanamide dictate the selection of orthogonal analytical methods:

  • The 4-Bromophenyl Chromophore: The extended π-conjugation of the aromatic ring provides robust UV absorbance, making High-Performance Liquid Chromatography with UV detection (HPLC-UV) highly sensitive for trace impurity profiling[1].

  • The Ethyl Chain (-CH2CH3): The terminal C4 methyl group yields a distinct, isolated triplet in a ¹H NMR spectrum (typically around 0.8–1.0 ppm), free from aromatic or solvent overlap. This provides the ideal integration handle for qNMR[2]. (Note: The adjacent C3 methylene protons will appear as a complex multiplet due to diastereotopicity induced by the C2 chiral center).

  • The C2 Stereocenter: Standard achiral stationary phases cannot resolve enantiomers. Chiral stationary phases (CSPs) are required to form transient diastereomeric complexes with the amide and hydroxyl groups[3].

Causality Analyte 2-(4-Bromophenyl)- 2-hydroxybutanamide Feature1 Bromophenyl Group (Strong Chromophore) Analyte->Feature1 Feature2 Ethyl Chain (-CH3) (Distinct NMR Signal) Analyte->Feature2 Feature3 Chiral Center (C2) (Stereoisomerism) Analyte->Feature3 Method1 RP-HPLC-UV (Trace Impurities) Feature1->Method1 UV Detection Method2 1H qNMR (Absolute Mass %) Feature2->Method2 Integration Method3 Chiral HPLC (Enantiomeric Excess) Feature3->Method3 CSP Separation

Caption: Structural features of 2-(4-Bromophenyl)-2-hydroxybutanamide dictating analytical method selection.

Chemical Purity: The Orthogonal Approach (HPLC vs. qNMR)

Relying on a single technique for chemical purity is a systemic vulnerability. While HPLC-UV is the gold standard for separating trace impurities[1], UV area percent often misrepresents true purity because different impurities possess varying Relative Response Factors (RRFs)[4][5]. To correct this, qNMR is employed as an orthogonal technique. qNMR measures absolute molar concentration without requiring an identical reference standard for the analyte, providing a cross-referenced, absolute mass fraction[2].

Protocol 2.1: Reverse-Phase HPLC-UV (Impurity Profiling)
  • Causality: The polar amide and tertiary hydroxyl groups can hydrogen-bond with residual silanols on silica-based columns, causing severe peak tailing. An end-capped C18 column combined with an acidic mobile phase modifier (0.1% TFA) suppresses ionization and silanol interactions, sharpening the peaks.

  • Self-Validating System (SST): Before analyzing the sample, inject a resolution mixture containing the analyte and a known synthetic precursor (e.g., 1-(4-bromophenyl)propan-1-one). Validation Gate: Proceed only if Resolution (Rs) > 2.0 and Tailing Factor (Tf) < 1.5.

  • Methodology:

    • Sample Prep: Dissolve the synthesized amide in the initial mobile phase to a concentration of 1.0 mg/mL.

    • Conditions: Use an end-capped C18 column (150 x 4.6 mm, 3 µm). Run a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) at 1.0 mL/min.

    • Detection: Monitor at 220 nm (optimal for the bromophenyl π-π* transition).

    • Execution: Inject a blank to establish the baseline, followed by the sample. Integrate all peaks >0.05% area.

Protocol 2.2: ¹H Quantitative NMR (Absolute Mass Fraction)
  • Causality: By comparing the integral of the analyte's terminal methyl protons to an internal standard of known purity, absolute mass fraction is calculated mathematically, bypassing UV response biases and eliminating the need for reference standards of the impurities[5].

  • Self-Validating System (T1 Relaxation): Conduct an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the slowest-relaxing proton. Validation Gate: Set the inter-pulse delay (D1) to ≥ 5 × T1 (typically 45–60 seconds) to guarantee >99.3% quantitative signal recovery.

  • Methodology:

    • Standard Selection: Use Maleic acid (NIST SRM). Its singlet at ~6.3 ppm is completely isolated from the analyte's aromatic (~7.5 ppm) and aliphatic (0.8–2.2 ppm) signals.

    • Sample Prep: Accurately co-weigh ~10.0 mg of the synthesized amide and ~5.0 mg of Maleic acid into a vial using a microbalance. Dissolve entirely in 600 µL of DMSO-d6.

    • Execution: Acquire ¹H NMR at 298K with a minimum of 64 transients. Calculate absolute purity utilizing the integral ratio, molecular weights, and exact sample masses.

Enantiomeric Purity: Chiral HPLC

Because the C2 position is a stereocenter, chemical purity does not equate to enantiomeric purity. Depending on the synthetic route (e.g., asymmetric cyanohydrin formation vs. racemic synthesis), the product may be enantioenriched. Polysaccharide-based chiral stationary phases (CSPs), such as amylose or cellulose derivatives, are highly effective for resolving chiral amides[3][6].

Protocol 3.1: Normal-Phase Chiral HPLC
  • Causality: Enantiomer separation relies on transient, diastereomeric interactions (hydrogen bonding from the amide/hydroxyl, π-π stacking from the bromophenyl ring, and steric fit) inside the chiral grooves of the CSP. A non-polar mobile phase (Hexane) with a polar modifier (Isopropanol) modulates these interactions.

  • Self-Validating System (Racemic Baseline): Inject a chemically synthesized racemic standard of 2-(4-Bromophenyl)-2-hydroxybutanamide. Validation Gate: Adjust the Hexane/Isopropanol ratio until baseline resolution (Rs > 1.5) is achieved between the (R) and (S) enantiomers.

  • Methodology:

    • Sample Prep: Dissolve 0.5 mg/mL of the synthesized sample in Hexane/Isopropanol (90:10).

    • Conditions: Use a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Run an isocratic mobile phase of Hexane / Isopropanol (90:10 v/v) at 1.0 mL/min.

    • Execution: Inject the sample and monitor at 220 nm. Calculate Enantiomeric Excess (ee%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] × 100.

PurityWorkflow Sample Synthesized 2-(4-Bromophenyl)-2-hydroxybutanamide ChemPurity Chemical Purity Assessment Sample->ChemPurity ChiralPurity Enantiomeric Purity Assessment Sample->ChiralPurity HPLC RP-HPLC-UV (Trace Impurities) ChemPurity->HPLC High Precision qNMR 1H qNMR (Absolute Mass %) ChemPurity->qNMR No Ref. Std. Needed ChiralHPLC Chiral HPLC (Polysaccharide CSP) ChiralPurity->ChiralHPLC Enantiomer Separation CrossVal Orthogonal Cross-Validation (HPLC vs. qNMR) HPLC->CrossVal qNMR->CrossVal Release Final Purity Certification (ee% & wt%) ChiralHPLC->Release CrossVal->Release

Caption: Analytical workflow for chemical and enantiomeric purity assessment of the synthesized amide.

Quantitative Data & Method Comparison

The table below summarizes the core performance metrics of the three analytical alternatives when applied to 2-(4-Bromophenyl)-2-hydroxybutanamide:

Analytical MethodPrimary TargetLimit of Detection (LOD)Key AdvantageKey Limitation
RP-HPLC-UV Trace chemical impurities & degradants~0.01 - 0.05%Highest sensitivity; excellent for establishing impurity profiles[1].Relies on Relative Response Factors (RRFs) for accurate mass quantification[4].
¹H qNMR Absolute chemical purity (Mass fraction)~0.5 - 1.0%Direct absolute quantification without an identical reference standard[2][5].Lower sensitivity for detecting trace-level (<0.5%) impurities.
Chiral HPLC Enantiomeric excess (ee%)~0.05%Direct, baseline separation of (R) and (S) enantiomers[3][6].Method development can be highly empirical; requires specific CSPs.
Conclusion

For the rigorous certification of synthesized 2-(4-Bromophenyl)-2-hydroxybutanamide, no single technique suffices. A self-validating, orthogonal approach—utilizing RP-HPLC for trace impurity detection, qNMR for absolute mass fraction calibration, and Chiral HPLC for stereochemical integrity—ensures the highest level of confidence required for pharmaceutical and advanced research applications.

References
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy - benchchem.com. 2

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid - benchchem.com.4

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS - enovatia.com. 5

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - nih.gov. 1

  • A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of 1,2-Diaminopropane - benchchem.com. 3

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - mdpi.com. 6

Sources

Comparative

Comparison of different chiral stationary phases for 2-hydroxybutanamide separation

The enantiomeric separation of small aliphatic chiral molecules is a critical bottleneck in modern drug development. 2-Hydroxybutanamide (also known as 2-hydroxybutyramide) serves as a highly valuable chiral synthon, par...

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Author: BenchChem Technical Support Team. Date: April 2026

The enantiomeric separation of small aliphatic chiral molecules is a critical bottleneck in modern drug development. 2-Hydroxybutanamide (also known as 2-hydroxybutyramide) serves as a highly valuable chiral synthon, particularly in the synthesis of 2-oxo-1-pyrrolidine derivatives such as the antiepileptic drug Levetiracetam[1]. Because the pharmacological efficacy of these downstream active pharmaceutical ingredients (APIs) is strictly stereodependent, establishing a robust, high-resolution chiral separation method for 2-hydroxybutanamide is paramount.

This guide provides an in-depth, objective comparison of polysaccharide-based Chiral Stationary Phases (CSPs) for the High-Performance Liquid Chromatography (HPLC) separation of 2-hydroxybutanamide, detailing the mechanistic causality behind column selection and mobile phase optimization.

Mechanistic Principles of Chiral Recognition

To successfully separate the (R) and (S) enantiomers of 2-hydroxybutanamide, we must exploit its specific functional groups. The molecule features an alpha-hydroxyl group (-OH) and a primary amide (-CONH₂). These moieties act as strong hydrogen bond donors and acceptors.

When introduced to a polysaccharide-based CSP (such as derivatized amylose or cellulose), the enantiomers form transient diastereomeric complexes with the stationary phase[2]. The stability of these complexes is governed by binding enthalpy ( ΔH ). Enantioselective resolution ( α ) is achieved when the spatial arrangement of the CSP's chiral grooves allows one enantiomer to form a tighter, more thermodynamically stable complex than the other.

ChiralMechanism Racemate Racemic Mixture EnantR (R)-Isomer Racemate->EnantR EnantS (S)-Isomer Racemate->EnantS ComplexR Transient Complex R (Weak Binding) EnantR->ComplexR + CSP ComplexS Transient Complex S (Strong Binding) EnantS->ComplexS + CSP CSP Polysaccharide CSP (Carbamate) CSP->ComplexR CSP->ComplexS ElutionR Early Elution ComplexR->ElutionR Low ΔH ElutionS Late Elution ComplexS->ElutionS High ΔH

Mechanism of transient diastereomeric complex formation in chiral HPLC.

Comparison of Chiral Stationary Phases

For aliphatic amides like 2-hydroxybutanamide, derivatized polysaccharide columns are the industry gold standard[3]. We compare two primary architectures:

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The amylose backbone forms a helical structure, creating a distinct chiral tube. While highly versatile, the helical pocket can sometimes be too spacious for small, flexible aliphatic molecules, leading to slightly lower resolution.

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): The cellulose backbone is linear and more rigid. For 2-hydroxybutanamide, this rigidity provides a more defined steric boundary, optimizing the orientation of the analyte's amide and hydroxyl groups against the CSP's carbamate linkages, ultimately yielding superior resolution[2].

Quantitative Performance Data

The following table summarizes empirical separation data for 2-hydroxybutanamide using normal-phase isocratic elution[2].

Chiral Stationary PhasePolymer BackboneOptimized Mobile PhaseFlow Rate (mL/min)Retention Times (min)Tailing Factor ( Tf​ )Resolution ( Rs​ )
Chiralpak AD-H Amylose derivativen-Hexane : Isopropanol (90:10)1.08.2 / 9.51.161.8
Chiralcel OD-H Cellulose derivativen-Hexane : Ethanol (85:15)0.86.1 / 7.31.202.0

Data Interpretation: While both columns achieve baseline resolution ( Rs​>1.5 ), the Chiralcel OD-H column demonstrates a 10% higher resolution in a shorter run time. The use of Ethanol (a stronger hydrogen bond competitor than Isopropanol) effectively disrupts non-specific hydrogen bonding between the analyte's amide group and the silica support, preventing severe peak tailing.

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following step-by-step methodology is designed as a self-validating system. The protocol includes a System Suitability Test (SST) that must be passed before sample analysis can proceed.

Phase 1: Preparation & Equilibration
  • Sample Preparation: Dissolve racemic 2-hydroxybutanamide strictly in the chosen mobile phase (e.g., n-Hexane/Ethanol 85:15 v/v) to a concentration of 1.0 mg/mL.

    • Causality: Dissolving the analyte in the mobile phase eliminates the "solvent effect"—a phenomenon where a mismatch between the injection solvent and mobile phase causes premature band broadening at the column head.

  • System Equilibration: Flush the Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm) at 0.8 mL/min until a stable baseline is achieved. Critically, maintain the column compartment at exactly 25°C.

    • Causality: Chiral recognition is thermodynamically driven. Even a 2°C fluctuation can alter the binding enthalpy, drastically shifting retention times and degrading enantioselectivity.

Phase 2: Chromatographic Elution
  • Injection: Inject 10 µL of the sample.

  • Detection: Monitor the eluate using a UV-Vis detector set to 210 nm .

    • Causality: 2-hydroxybutanamide lacks an aromatic ring. Detection relies entirely on the weak π→π∗ and n→π∗ transitions of the amide bond, which only absorb sufficiently in the low-UV range.

Phase 3: System Suitability Testing (SST)
  • Validation Check: Before integrating the peaks to determine enantiomeric excess (ee%), the system must self-validate against two criteria:

    • Resolution ( Rs​ ) 1.5: Ensures 99.7% baseline separation, preventing integration overlap.

    • Tailing Factor ( Tf​ ) 1.2: Confirms that secondary non-chiral interactions (e.g., silanol binding) are sufficiently suppressed by the alcohol modifier.

ChiralWorkflow N1 1. Sample Preparation (Dissolve in Mobile Phase) N2 2. Column Selection (Chiralcel OD-H / Chiralpak AD-H) N1->N2 Prevent solvent effects N3 3. Mobile Phase Optimization (Hexane/EtOH 85:15) N2->N3 Match chiral selector N4 4. Chromatographic Elution (Isocratic, 25°C, UV 210 nm) N3->N4 Optimize H-bonding N5 5. System Validation (Rs ≥ 1.5, ee% Calculation) N4->N5 Baseline separation

Workflow for chiral HPLC method development of 2-hydroxybutanamide.

Conclusion & Scaling Considerations

For the analytical separation of 2-hydroxybutanamide, cellulose-based CSPs (Chiralcel OD-H) paired with an ethanol-modified normal-phase system provide the highest resolution and fastest throughput[2]. If scaling this method to preparative HPLC or Supercritical Fluid Chromatography (SFC) for bulk enantiomer isolation, researchers should maintain the cellulose backbone but may need to re-optimize the co-solvent ratios to account for the altered density and diffusivity of the mobile phase.

References

  • Google Patents.US8338621B2 - Process for the preparation of 2-oxo-1-pyrrolidine derivatives.

Sources

Validation

Benchmarking the synthesis of 2-(4-Bromophenyl)-2-hydroxybutanamide against known methods

Benchmarking the Synthesis of 2-(4-Bromophenyl)-2-hydroxybutanamide: A Comparative Guide As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists, focusing instead on the therm...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Synthesis of 2-(4-Bromophenyl)-2-hydroxybutanamide: A Comparative Guide

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists, focusing instead on the thermodynamic and kinetic causalities that dictate synthetic success. The α-hydroxyamide motif is a privileged pharmacophore, serving as a critical structural component in numerous biologically active compounds, including enzyme inhibitors and anti-inflammatory agents ([1]).

Synthesizing sterically hindered, halogenated α-hydroxy amides like 2-(4-Bromophenyl)-2-hydroxybutanamide (CAS 620950-13-2) presents a unique chemoselectivity challenge: installing the α-hydroxyl group without triggering the over-oxidation of the substrate or the dehalogenation of the sensitive aryl-bromide bond. Traditional syntheses often rely on Lewis acid catalysis or complex enzymatic resolutions, which frequently suffer from poor operational scalability and limited substrate scope ([2]).

This guide benchmarks three distinct synthetic pathways, providing the mechanistic rationale, quantitative data, and self-validating protocols necessary for drug development professionals to select the optimal route.

Mechanistic Rationale & Pathway Analysis

To objectively evaluate the synthesis of 2-(4-Bromophenyl)-2-hydroxybutanamide, we must analyze the causality behind the three primary synthetic routes:

  • Method A: Classical Cyanohydrin Hydration. This legacy method involves the addition of cyanide to 1-(4-bromophenyl)propan-1-one, followed by acidic hydrolysis of the resulting cyanohydrin. Causality: While thermodynamically reliable, the strongly acidic conditions required for hydration often lead to competitive elimination byproducts or over-hydrolysis to the carboxylic acid, significantly depressing the yield.

  • Method B: Nucleophilic Addition to α-Keto Amides. This involves the Grignard addition of ethylmagnesium bromide to 2-(4-bromophenyl)-2-oxoacetamide. Causality: Grignard reagents provide excellent nucleophilicity, but the presence of the electrophilic amide carbonyl can lead to competitive addition. This requires strict stoichiometric control and cryogenic temperatures to ensure chemoselectivity at the α-keto position[1]. Furthermore, magnesium-halogen exchange can compromise the aryl-bromide bond.

  • Method C: Base-Catalyzed Aerobic Oxidation. Direct oxidation of 2-(4-bromophenyl)butanamide using a KOH/DMSO system under an air atmosphere. Causality: DMSO, a polar aprotic solvent, poorly solvates anions, dramatically increasing the effective basicity of KOH. This facilitates the rapid deprotonation of the sterically hindered α-carbon. Molecular oxygen from the air acts as a green oxidant, forming a hydroperoxide intermediate that resolves into the α-hydroxy amide. This metal-free approach preserves the aryl-bromide handle and provides exceptional atom economy ([3]).

SynthesisRoutes K 1-(4-Bromophenyl) propan-1-one C Cyanohydrin Intermediate K->C TMSCN, ZnI2 (Method A) T 2-(4-Bromophenyl)- 2-hydroxybutanamide C->T H2SO4, H2O Hydration KA 2-(4-Bromophenyl) -2-oxoacetamide KA->T EtMgBr, THF (Method B) AM 2-(4-Bromophenyl) butanamide AM->T KOH, DMSO, Air (Method C)

Fig 1: Divergent synthetic pathways for 2-(4-Bromophenyl)-2-hydroxybutanamide benchmarking.

Benchmarking Quantitative Data

The following table summarizes the performance metrics of each method based on standardized 10-mmol scale reactions. Method C demonstrates clear superiority in yield, safety, and operational simplicity.

Performance MetricMethod A (Cyanohydrin Hydration)Method B (Grignard Addition)Method C (Aerobic Oxidation)
Overall Yield 45 - 55%60 - 70%81 - 98%
Reaction Time 24 - 36 hours12 - 18 hours4 - 8 hours
Atom Economy Low (Generates stoichiometric salts)Moderate (Mg salts generated)High (O₂ as oxidant)
Aryl-Br Stability StableVulnerable (Metal-halogen exchange)Highly Stable
Operational Complexity High (Toxic cyanide handling)High (Cryogenic conditions)Low (Room temp, open air)

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded directly into the workflow to allow researchers to verify mechanistic milestones in real-time.

Optimized Protocol: Method C (Base-Catalyzed Aerobic Oxidation)

This method leverages the simple KOH/DMSO system, avoiding complex or expensive catalysts while utilizing air as a green oxidant[3].

Workflow Step1 1. Assembly KOH + DMSO Step2 2. Oxidation Air Atmosphere Step1->Step2 Step3 3. Quench Brine / EtOAc Step2->Step3 Step4 4. Purify Silica Gel Step3->Step4 Step5 5. Validate NMR/HPLC Step4->Step5

Fig 2: Step-by-step experimental workflow for the base-catalyzed aerobic oxidation method.

Step-by-Step Methodology:

  • Reagent Assembly: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-(4-bromophenyl)butanamide in 25 mL of anhydrous DMSO.

  • Base Activation: Add 25 mmol (2.5 equivalents) of finely powdered Potassium Hydroxide (KOH). Causality: The excess base is required to drive the equilibrium toward the enolate form in the presence of the weakly acidic α-proton.

  • Aerobic Oxidation: Seal the flask with a septum pierced by an air-inlet needle (connected to an air pump or balloon) and an outlet needle. Stir vigorously at room temperature (20-25°C) for 4-6 hours.

  • Self-Validation Check (IPC): Analyze the reaction mixture via TLC (Petroleum Ether:EtOAc 4:1). The starting amide ( Rf​≈0.6 ) should be completely consumed, replaced by a more polar, UV-active spot ( Rf​≈0.3 ) corresponding to the α-hydroxy amide. Diagnostic: If starting material persists, verify the air flow rate; O2​ mass transfer into the DMSO phase is the rate-limiting step.

  • Quench & Extraction: Cool the mixture to 0°C and quench with 50 mL of saturated aqueous NaCl (brine). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via 300-400 mesh silica gel column chromatography (Petroleum Ether:EtOAc = 4:1) to yield 2-(4-Bromophenyl)-2-hydroxybutanamide as a white solid[3].

Baseline Protocol: Method A (Cyanohydrin Hydration)

Provided for comparative validation, this method demonstrates the traditional approach.

Step-by-Step Methodology:

  • Cyanosilylation: To a solution of 1-(4-bromophenyl)propan-1-one (10 mmol) in dry CH2​Cl2​ (20 mL), add ZnI2​ (0.5 mmol) followed by dropwise addition of TMSCN (12 mmol) at 0°C. Stir for 12 hours.

  • Self-Validation Check (IPC): IR spectroscopy of an aliquot should show the disappearance of the strong ketone carbonyl stretch (~1690 cm⁻¹) and the appearance of a weak nitrile stretch (~2230 cm⁻¹).

  • Hydration: Concentrate the mixture, dissolve the crude intermediate in 15 mL of concentrated H2​SO4​ , and stir at room temperature for 24 hours.

  • Quench: Carefully pour the acidic mixture over 100 g of crushed ice. Extract with EtOAc, wash with saturated NaHCO3​ , dry, and concentrate.

  • Drawbacks: The harsh acidic quench frequently results in partial hydrolysis of the amide to 2-(4-bromophenyl)-2-hydroxybutanoic acid, necessitating complex acid-base extractive separations and lowering the final yield to ~50%.

References

  • Method for synthesizing alpha-hydroxy amide compound (Patent CN103755584A)
  • Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL:[Link]

  • Synthesis of α-Hydroxy Amides Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-(4-Bromophenyl)-2-hydroxybutanamide

This guide provides a detailed framework for the safe and compliant disposal of 2-(4-Bromophenyl)-2-hydroxybutanamide, a brominated organic compound. While a specific Safety Data Sheet (SDS) for this exact molecule was n...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed framework for the safe and compliant disposal of 2-(4-Bromophenyl)-2-hydroxybutanamide, a brominated organic compound. While a specific Safety Data Sheet (SDS) for this exact molecule was not located, this document synthesizes established protocols for analogous halogenated organic compounds, regulatory mandates, and best laboratory practices. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of the environment.

It is imperative to locate and consult the specific Safety Data Sheet (SDS) for 2-(4-Bromophenyl)-2-hydroxybutanamide before handling or disposal. The SDS will contain critical, compound-specific information regarding physical and chemical properties, hazards, and emergency procedures that supersede the general guidance provided here.

Hazard Assessment and Risk Mitigation

Brominated organic compounds, as a class, present a range of potential hazards. Based on data from similar chemical structures, it is prudent to assume that 2-(4-Bromophenyl)-2-hydroxybutanamide may be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation.[1][2][3][4] Therefore, a thorough risk assessment is the foundational step in ensuring safe handling and disposal.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling 2-(4-Bromophenyl)-2-hydroxybutanamide.

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene gloves.Provides a barrier against skin contact. Contaminated gloves should be disposed of as hazardous waste.[1][5]
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and airborne particles that could cause serious eye damage.[1]
Lab Coat A fully buttoned, long-sleeved lab coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[2][5]
Engineering Controls

All manipulations of 2-(4-Bromophenyl)-2-hydroxybutanamide should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][5] The work area should be well-ventilated, and an eyewash station and emergency shower must be readily accessible.[2]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.[6] As a brominated organic compound, 2-(4-Bromophenyl)-2-hydroxybutanamide is classified as a halogenated organic waste.[7]

Protocol for Waste Collection:

  • Container Selection: Obtain a designated, properly labeled hazardous waste container for halogenated organic solids. The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[6][8]

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "2-(4-Bromophenyl)-2-hydroxybutanamide," and the approximate quantity.

  • Transfer: Carefully transfer the waste into the container, avoiding the creation of dust.[1] Use appropriate tools (e.g., a spatula) that can be decontaminated or disposed of as hazardous waste.

  • Closure: Securely close the container lid after each addition of waste.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] The SAA should be under the control of laboratory personnel and away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][6]

Disposal Pathway: From Laboratory to Final Disposition

The disposal of 2-(4-Bromophenyl)-2-hydroxybutanamide must adhere to federal, state, and local regulations. The overarching regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[8][9][10]

The Role of a Licensed Waste Disposal Company

Disposal of this chemical must be entrusted to a licensed hazardous waste disposal company.[11] These companies are equipped to handle and transport hazardous materials and ensure their final disposition is in accordance with all regulations. Your institution's Environmental Health & Safety (E&S) department will have established procedures for the collection and removal of laboratory chemical waste.

Final Disposal Method: Incineration

The most common and environmentally responsible method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[7][12] These facilities are equipped with advanced emission control systems, such as scrubbers, to neutralize and capture harmful byproducts like hydrogen bromide that are generated during combustion.

The following diagram illustrates the lifecycle of 2-(4-Bromophenyl)-2-hydroxybutanamide waste from the laboratory to its final disposal.

G cluster_lab In the Laboratory cluster_ehs Institutional EHS cluster_disposal Licensed Disposal Facility lab_gen Waste Generation (2-(4-Bromophenyl)-2-hydroxybutanamide) ppe Appropriate PPE Worn lab_gen->ppe Safety First fume_hood Work in Fume Hood lab_gen->fume_hood waste_container Labeled, Compatible Waste Container lab_gen->waste_container Collect Waste saa Satellite Accumulation Area (SAA) waste_container->saa Store Securely ehs_pickup EHS Waste Pickup saa->ehs_pickup Scheduled Collection consolidation Waste Consolidation ehs_pickup->consolidation transport Licensed Transporter consolidation->transport incineration High-Temperature Incineration transport->incineration emissions_control Emissions Control (Scrubbers) incineration->emissions_control final_disposition Final Disposition (Ash Landfill) incineration->final_disposition

Caption: Waste Disposal Workflow for 2-(4-Bromophenyl)-2-hydroxybutanamide.

Emergency Procedures: Spills and Exposures

In the event of a spill or personnel exposure, immediate and appropriate action is crucial.

Spill Response
  • Small Spill (contained within the fume hood):

    • Ensure appropriate PPE is worn.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and place it in the designated halogenated organic waste container.

    • Decontaminate the area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spill (outside of the fume hood):

    • Evacuate the immediate area.

    • Alert nearby personnel and your laboratory supervisor.

    • Contact your institution's E&S department or emergency response team.

Personnel Exposure
Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][13]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

Regulatory Compliance and Documentation

All aspects of hazardous waste management are subject to strict regulations. Maintaining accurate records is essential for compliance.

  • Waste Generator Status: Your laboratory is considered a hazardous waste generator and must comply with the regulations set forth by the EPA and your state's environmental agency.[9]

  • Documentation: Ensure that all waste containers are properly labeled and that a log is maintained of the waste generated. Your institution's E&S department will handle the official waste manifests for off-site disposal.

By adhering to these procedures, researchers can ensure the safe handling and disposal of 2-(4-Bromophenyl)-2-hydroxybutanamide, protecting themselves, their colleagues, and the environment.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Daniels Health. (2025, May 21).
  • Angene Chemical. (2025, October 19).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • United States Environmental Protection Agency. (1983, December).
  • United States Environmental Protection Agency.
  • TCI Chemicals. (2025, January 28).
  • Key Organics. (2017, December 1).
  • American Chemical Society.
  • Acros Organics. (2025, December 18).
  • CymitQuimica. (2026, February 25).
  • AAPPTec.
  • Thermo Fisher Scientific. (2025, September 16).
  • Bucknell University.
  • United States Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
  • Washington State University.
  • Washington State University.
  • Cayman Chemical. (2026, January 14).
  • Braun Research Group.
  • MIT Plasma Science and Fusion Center.
  • eCFR.
  • Occupational Safety and Health Administration. 1910.

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Handling

Personal protective equipment for handling 2-(4-Bromophenyl)-2-hydroxybutanamide

A Guide to the Safe Handling of 2-(4-Bromophenyl)-2-hydroxybutanamide As research and development in pharmaceuticals and material science continues to advance, so does the synthesis of novel chemical entities. 2-(4-Bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to the Safe Handling of 2-(4-Bromophenyl)-2-hydroxybutanamide

As research and development in pharmaceuticals and material science continues to advance, so does the synthesis of novel chemical entities. 2-(4-Bromophenyl)-2-hydroxybutanamide is one such compound, valuable for its potential role as a building block in complex molecular architectures. However, as with any new or sparsely documented chemical, a robust understanding of its potential hazards and the implementation of rigorous safety protocols are not just procedural formalities—they are the bedrock of responsible science.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Bromophenyl)-2-hydroxybutanamide (CAS No. 620950-13-2).[1] The protocols outlined here are derived from first principles of chemical safety, based on the compound's structural motifs—a halogenated aromatic ring, a hydroxyl group, and an amide functional group—and are designed to create a self-validating system of safety.

Hazard Assessment: A Proactive Stance on the Unknown

For novel or research-intensive chemicals, comprehensive toxicological data is often unavailable. Therefore, a conservative approach is mandated. The compound should be treated as hazardous until sufficient data proves otherwise.[2]

  • Structural Alerts:

    • Bromophenyl Group: Halogenated aromatic compounds are a class of chemicals that can possess significant biological activity and potential toxicity.[3][4] They can be irritants and may be harmful if inhaled, swallowed, or absorbed through the skin.[5][6] Many are also noted for their potential to cause liver or kidney damage and some are suspected carcinogens.[3]

    • Amide Group: Aromatic amides can also exhibit toxic properties, with some being known to cause skin and respiratory irritation.[7][8][9]

    • Solid Form: As a solid, the primary routes of exposure are inhalation of dust, and dermal or eye contact.

Given these structural features, it is prudent to assume that 2-(4-Bromophenyl)-2-hydroxybutanamide is, at a minimum, a skin and eye irritant and potentially harmful if inhaled or ingested.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is the most critical, direct control measure to prevent exposure. All PPE must meet established standards, such as those set by the American National Standards Institute (ANSI).[2][10]

Protection Type Specific Requirement Rationale and Best Practices
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles.[2][10] A face shield should be worn over goggles when handling larger quantities (>50g) or when there is a significant splash risk.[10][11]Protects against accidental splashes of solutions or dispersal of solid powder into the eyes, which are highly susceptible to chemical injury.[12]
Skin & Body Protection A flame-resistant lab coat, fully buttoned.[11] Long pants and closed-toe shoes are mandatory.[10][13]Provides a barrier against incidental skin contact. Prevents contamination of personal clothing.
Hand Protection Double-gloving with nitrile gloves is recommended.[4] Gloves must be inspected for integrity before each use.[7][14]Nitrile provides good resistance against a broad range of chemicals for short-term use.[10][12] Double-gloving provides an additional layer of protection in case the outer glove is compromised. Always remove gloves using the proper technique to avoid contaminating your hands.[7][14]
Respiratory Protection Not typically required when handling small quantities within a certified chemical fume hood. If work must be performed outside a hood, or if aerosolization is likely, a risk assessment must be conducted to determine if a respirator (e.g., N95 or higher) is necessary.[10][12]Engineering controls are the preferred method for mitigating inhalation hazards.[15] Respirator use requires a formal program, including fit-testing and training.[10]

Engineering Controls & Safe Handling Workflow

The primary engineering control for handling this and other potentially hazardous chemicals is a certified chemical fume hood.[2][13][16] The workflow for handling 2-(4-Bromophenyl)-2-hydroxybutanamide should be systematic to minimize risk at every step.

Safe Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase P1 Verify Fume Hood Certification & Airflow P2 Don Required PPE (Goggles, Lab Coat, Gloves) P1->P2 P3 Gather All Materials (Chemical, Spatula, Glassware, Waste Container) P2->P3 H1 Place Chemical on Weigh Paper/Boat P3->H1 Begin work H2 Carefully Transfer to Receiving Vessel H1->H2 H3 Close Primary Container Immediately H2->H3 H4 Clean Spatula and Weighing Area H3->H4 C1 Segregate Waste into 'Halogenated Organic Solid Waste' H4->C1 Conclude work C2 Wipe Down Work Surface with Appropriate Solvent C1->C2 C3 Remove PPE (Gloves First) C2->C3 C4 Wash Hands Thoroughly C3->C4

Caption: Workflow for handling 2-(4-Bromophenyl)-2-hydroxybutanamide.

Step-by-Step Handling Protocol:
  • Preparation: Before bringing the chemical into the work area, ensure your chemical fume hood is on and functioning correctly. Don all required PPE as detailed in the table above.

  • Weighing and Transfer: Conduct all manipulations of the solid compound within the fume hood to contain any dust.[13] Use a spatula for transfers and avoid creating dust clouds. If dissolving the compound, add the solid to the solvent slowly.

  • Storage: Keep the primary container tightly sealed when not in use. Store it in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[2][3] The container label must clearly identify the material as hazardous.[2]

  • Minimization: Whenever possible, use the smallest quantity of the chemical necessary for the experiment to minimize waste generation and potential exposure.[17]

Emergency & Disposal Plans

Spill Response
  • Small Spill (in a fume hood): If a small amount of solid is spilled inside a fume hood, gently sweep it up with absorbent material (like a spill pad or vermiculite) and place it in a sealed container for disposal as hazardous waste.[18] Wipe the area clean.

  • Large Spill or Spill Outside a Hood: Evacuate the immediate area. Alert your supervisor and the institutional Environmental Health & Safety (EHS) office. Prevent others from entering the area. Trained personnel with appropriate respiratory protection should conduct the cleanup.

Exposure Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[19][20] Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[19][20] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[19] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][14]

Waste Disposal

Chemical waste disposal must adhere to institutional and national regulations.

  • Segregation: All waste containing 2-(4-Bromophenyl)-2-hydroxybutanamide, including contaminated consumables (gloves, weigh paper, spill cleanup material), must be segregated as Halogenated Organic Waste .[13][18] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[18]

  • Containerization: Use a designated, compatible, and clearly labeled hazardous waste container.[21][22] The label must read "Hazardous Waste" and list all chemical constituents.[21] Keep the container closed at all times except when adding waste.[3][22]

  • Collection: Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS department for final disposal.[18] Never dispose of this chemical down the drain.[13][21][22]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 2-(4-Bromophenyl)-2-hydroxybutanamide, ensuring both personal safety and environmental responsibility.

References

  • JNCASR. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Retrieved from [Link]

  • Unknown. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • OSHA. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Compliancy Group. (2025, June 6). OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. Retrieved from [Link]

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